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  • Product: Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
  • CAS: 1256815-08-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one?

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic pathways of Hexahydro-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic pathways of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one. This molecule belongs to the broader class of imidazo[1,5-a]pyrazine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, offering insights into the core chemical attributes of this heterocyclic system.

Introduction and Chemical Identity

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a saturated bicyclic heterocyclic compound. The core structure consists of an imidazole ring fused to a pyrazine ring, which is fully hydrogenated (hexahydro). A methyl group is substituted at the 2-position of the imidazo[1,5-a]pyrazine system, and a carbonyl group is present at the 3-position.

The systematic IUPAC name for this compound is 2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one . It is identified by the CAS Number 1256815-08-3 . The hydrochloride salt of this compound is also commercially available under the CAS Number 1788990-16-8 [1].

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one
CAS Number 1256815-08-3
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
SMILES O=C1N(C)CC2CNCCN21
InChI Key MHAKQJLENQYQAP-UHFFFAOYSA-N[1]

Chemical Structure and Stereochemistry

The chemical structure of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is characterized by a fused ring system that imparts a specific three-dimensional conformation.

Two-Dimensional Structure

The 2D structure, derived from its SMILES notation, illustrates the connectivity of the atoms within the molecule.

Caption: 2D Chemical Structure of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Stereochemistry

The hexahydro-imidazo[1,5-a]pyrazine core contains a stereocenter at the bridgehead carbon atom (C8a in standard numbering). The presence of this chiral center means that the molecule can exist as a pair of enantiomers, (R)- and (S)-. The specific stereochemistry of a given sample would need to be determined by chiral analytical techniques. For instance, a related derivative, (8aR)-7-(1H-Indol-3-ylmethyl)-2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one, has been explicitly identified, highlighting the importance of stereoisomerism in this class of compounds.

Synthesis Strategies

A general strategy for the synthesis of related 2-alkyl-7-arylhexahydroimidazo[1,5-a]pyrazin-3(2H)-ones has been reported, which involves the initial preparation of a substituted piperazine intermediate[2]. Adapting this methodology, a potential synthetic pathway for the target molecule could be envisioned.

Conceptual Synthetic Workflow

The synthesis could logically proceed through the formation of a key piperazine intermediate, followed by the construction of the fused imidazole ring.

G cluster_0 Piperazine Core Formation cluster_1 Imidazole Ring Formation A Starting Materials (e.g., Diamine & Dicarbonyl Precursors) B Multi-step Synthesis A->B Reaction & Purification C Piperazine-2-carboxamide Intermediate B->C Isolation D N-Methylation C->D Methylating Agent E Intramolecular Cyclization D->E Dehydrating Agent / Heat F Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one E->F Final Product

Caption: Conceptual workflow for the synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Spectroscopic and Analytical Characterization (Theoretical)

As experimental spectroscopic data for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is not publicly available, this section provides a theoretical overview of the expected analytical signatures based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the saturated and asymmetric nature of the molecule. Key signals would include a singlet for the N-methyl group, and a series of multiplets in the aliphatic region corresponding to the protons of the hexahydropyrazine and imidazolidinone rings. The chemical shifts and coupling patterns of the diastereotopic protons would be crucial for conformational analysis.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. A characteristic downfield signal would correspond to the carbonyl carbon of the lactam. The N-methyl carbon would appear as a relatively upfield signal. The remaining signals would be in the aliphatic region, corresponding to the carbons of the bicyclic core.

Mass Spectrometry (MS)

Mass spectrometry would be a key tool for confirming the molecular weight of the compound. For the free base (C₇H₁₃N₃O), the expected molecular ion peak [M+H]⁺ would be at m/z 156.11. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the carbonyl group and cleavage of the pyrazine ring.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1700 cm⁻¹. C-H stretching vibrations from the aliphatic and methyl groups would be observed around 2850-3000 cm⁻¹. N-H stretching bands would be absent in the final product but could be monitored in precursor molecules.

Potential Biological Activity and Applications

The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of compounds with diverse biological activities. While the specific biological profile of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one has not been reported, derivatives of the parent imidazo[1,5-a]pyrazin-8(7H)-one have been investigated as potent inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex, which is implicated in certain cancers[3].

Given the structural similarities, it is plausible that Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one and its derivatives could be explored for activity against a range of biological targets, including but not limited to:

  • Enzyme Inhibition: The lactam functionality and the overall three-dimensional shape could allow for interactions with the active sites of various enzymes.

  • Receptor Modulation: The nitrogen-rich core may interact with receptors in the central nervous system or other tissues.

Further research, including in vitro screening and biological assays, would be necessary to elucidate the specific pharmacological properties of this compound.

Conclusion

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one represents an interesting, yet underexplored, chemical entity within the broader family of imidazo[1,5-a]pyrazines. Its saturated, bicyclic structure and the presence of a chiral center offer opportunities for the development of novel compounds with specific three-dimensional pharmacophores. While detailed experimental data on its synthesis and properties are currently limited in the public domain, this guide provides a foundational understanding of its chemical nature based on established principles and data from related structures. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the synthetic and medicinal chemistry of this and related heterocyclic systems.

References

  • Toja, E., Omodei-Salé, A., & Corsico, N. (1984). [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and Derivatives]. Il Farmaco; edizione scientifica, 39(5), 450–462.
  • mzCloud. (2022, May 31). (8aR)-7-(1H-Indol-3-ylmethyl)-2-methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(7), 1391-1404.
  • Goel, R., Luxami, V., & Paul, K. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(12), 3525-3555.
  • Singh, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Molecules, 29(23), 5432.
  • Abdel-Wahab, B. F., et al. (2025). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Bulletin of the Chemical Society of Ethiopia, 39(7), 1411-1428.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4507.
  • Al-Ostath, A., et al. (2020). Article - Synthesis and Biological Activity of New Imidazaldinone Derivatives. Journal Of Pharmaceutical Sciences And Research, 12(3), 64-72.
  • Tang, P. C., et al. (2012). U.S. Patent No. 8,207,161. Washington, DC: U.S.
  • Batabyal, D., et al. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714.
  • Gross, M. F., et al. (2019). U.S. Patent No. 10,954,214. Washington, DC: U.S.
  • Kumar, A., & Kumar, V. (2016). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 14(34), 8036-8054.
  • Al-Amiery, A. A., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). Asian Journal of Chemistry, 24(6), 2789-2792.
  • Semidalas, E., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Molecules, 30(5), 1169.
  • CN109369545B. (2019). Synthesis process of 2-methyl-5-pyrazine formate.
  • PubChem. (n.d.). Imidazo(1,5-a)pyrazine. Retrieved from [Link]

  • Wang, Q., et al. (2017).
  • Curia Global. (2019). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

  • NFDI4Chem. (n.d.). Molecule Search. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,5-a)pyrazine. Retrieved from [Link]

  • Himaja, M., et al. (2012). Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3- phenyl-1H-pyrazol-4-yl)methylene)-2-(6-substituted benzo[d]thiazol-2-yl)hydrazine Derivatives. Asian Journal of Chemistry, 24(6), 2789-2792.
  • Gaponov, A. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2888-2896.

Sources

Exploratory

Technical Whitepaper: Physicochemical Characterization and Application of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS 1256815-08-3)

Executive Summary & Structural Rationale In modern medicinal chemistry, managing the conformational flexibility of lead compounds is a critical strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, managing the conformational flexibility of lead compounds is a critical strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS 1256815-08-3) is a highly specialized bicyclic building block designed precisely for this purpose.

Featuring a fused piperazine-urea core, this scaffold provides essential conformational restriction compared to highly flexible, unsubstituted piperazine analogs. As an Application Scientist, I frequently utilize this scaffold to reduce the entropic penalty of target binding. The incorporation of the imidazo[1,5-a]pyrazin-3-one moiety has been proven to enhance binding affinity and metabolic stability across various therapeutic targets, including the development of[1] and potent [2]. The free secondary amine serves as a versatile nucleophilic vector for late-stage functionalization, while the methylated urea acts as a stable, non-basic hydrogen-bond acceptor.

ScaffoldMorphing A Standard Piperazine (High Flexibility) B Urea Cyclization (Conformational Lock) A->B Structural Design C Imidazo[1,5-a]pyrazin-3-one (Rigid Scaffold) B->C Synthesis D Target Engagement (e.g., BRD9, P2Y1) C->D Enhanced Affinity

Fig 1. Conformational restriction strategy utilizing the imidazo[1,5-a]pyrazin-3-one scaffold.

Physicochemical Properties & Molecular Descriptors

Understanding the baseline physicochemical properties of CAS 1256815-08-3 is paramount for downstream assay development, purification, and formulation. Because the free base is a low-molecular-weight bicyclic amine, it typically presents as a viscous oil or low-melting solid. It is often converted to a hydrochloride salt to improve bench stability and hygroscopicity[3].

Table 1: Key Physicochemical Properties and Descriptors

PropertyValueRationale / Implication
CAS Number 1256815-08-3[4]Unique identifier for the free base.
IUPAC Name 2-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one[5]Reflects the fused bicyclic ring system.
Molecular Formula C₇H₁₃N₃O[6]-
Molecular Weight 155.20 g/mol [5]Low MW ensures high ligand efficiency when used as a fragment.
SMILES O=C1N(C)CC2N1CCNC2[6]Defines the connectivity; highlights the critical free secondary amine.
Predicted Boiling Point ~300–320 °C (at 760 mmHg)High BP indicates strong intermolecular hydrogen bonding via the secondary amine.
Predicted Density ~1.15 g/cm³Typical for compact, nitrogen-rich heterocycles.

Analytical Characterization Protocols

To ensure the integrity of structure-activity relationship (SAR) data, every batch of CAS 1256815-08-3 must undergo rigorous, self-validating analytical characterization. The following protocols are designed to eliminate false positives caused by impurities, carryover, or degradation products.

High-Performance Liquid Chromatography (HPLC) & LC-MS

Expertise & Causality: The secondary amine in the piperazine ring can cause severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with residual surface silanols. Therefore, utilizing an end-capped column and a mobile phase modified with Formic Acid (FA) is mandatory. The acid protonates the amine, ensuring sharp peak shapes and accurate purity integration. Self-Validating Protocol:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (1:1 v/v) containing 0.1% FA.

  • System Setup: Equip the LC system with a C18 end-capped column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: H₂O + 0.1% FA

    • Mobile Phase B: MeCN + 0.1% FA

  • Gradient Elution: Run a linear gradient from 5% to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 210 nm. Because the compound lacks extended aromatic chromophores, low-wavelength UV detection is required to visualize the amide/urea backbone.

  • Mass Validation: Couple the HPLC to an ESI+ Mass Spectrometer. The spectrum must yield a base peak at m/z 156.1 [M+H]⁺.

  • System Validation: A blank injection (solvent only) must immediately follow the sample run to verify that no amine carryover is present on the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: Confirming the regiochemistry of the N-methyl group and the presence of the free secondary amine is critical before synthetic integration. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over CDCl₃ or D₂O because it drastically slows down proton exchange rates. This allows the secondary amine (NH) proton to be distinctly observed, which would otherwise exchange with deuterium and disappear in protic NMR solvents. Self-Validating Protocol:

  • Sample Preparation: Dissolve 10–15 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.

  • ¹H-NMR Acquisition (400 MHz):

    • Identify the characteristic N-methyl singlet at ~2.7–2.9 ppm.

    • Verify the presence of the broad NH peak at ~2.0–3.0 ppm (chemical shift is concentration-dependent).

  • ¹³C-NMR Acquisition (100 MHz):

    • Confirm the urea carbonyl carbon, which should appear distinctly downfield at ~160–165 ppm, differentiating it from standard amide carbonyls.

AnalyticalWorkflow cluster_0 Orthogonal Validation Start CAS 1256815-08-3 Sample Aliquot Prep Sample Preparation (Dissolve in MeCN/H2O + 0.1% FA) Start->Prep HPLC HPLC-UV/Vis (Assess Purity >95%) Prep->HPLC LCMS LC-MS (ESI+) (m/z 156.1 [M+H]+) Prep->LCMS NMR 1H & 13C NMR (DMSO-d6) (Structural Elucidation) Prep->NMR Review Data Synthesis & Batch Release HPLC->Review LCMS->Review NMR->Review

Fig 2. Self-validating analytical workflow for structural and purity confirmation.

Synthetic Integration Workflow

The primary utility of CAS 1256815-08-3 lies in its secondary amine, which acts as a highly effective nucleophile. It is routinely integrated into larger drug scaffolds via:

  • Buchwald-Hartwig Aminations: Coupling with aryl halides to generate rigidified aniline derivatives.

  • Amide Couplings: Reacting with carboxylic acids using standard coupling reagents (e.g., HATU, EDC) to form stable amides.

  • Reductive Aminations: Reacting with aldehydes/ketones to form tertiary amines.

By replacing a standard piperazine ring with this bicyclic system, researchers effectively lock the conformation of the molecule. This "conformational lock" reduces the entropic penalty upon binding to the target protein, a strategy successfully employed in the discovery of potent P2Y1 antagonists for ischemic stroke[7] and highly selective BRD9 inhibitors[1].

References

  • CIRS Group . "GCIS Global Chemical Inventory Search - 1256815-08-3". Available at: [Link]

  • Bioorganic & Medicinal Chemistry . "Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors". DOI: 10.1016/j.bmc.2019.02.045. Available at:[Link]

  • Journal of Medicinal Chemistry . "Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5- a]pyrazin-8-(7 H)-one as a Potent P2Y 1 Antagonist". DOI: 10.1021/acs.jmedchem.5c01780. Available at:[Link]

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Foundational

Scaffold Optimization in Antiviral Drug Design: A Technical Whitepaper on Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Derivatives

Executive Summary The development of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs) represents a paradigm shift in chronic HBV therapy. While early-generation heteroaryldihydropyrimidine (HAP) derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs) represents a paradigm shift in chronic HBV therapy. While early-generation heteroaryldihydropyrimidine (HAP) derivatives demonstrated potent antiviral activity, their clinical viability was severely compromised by off-target liabilities, most notably the induction of the cytochrome P450 3A4 (CYP3A4) enzyme. This whitepaper provides an in-depth technical analysis of how the integration of the hexahydro-1H-imidazo[1,5-a]pyrazin-3-one scaffold resolved this critical bottleneck. By structurally constraining the molecule, researchers successfully decoupled antiviral efficacy from CYP3A4 induction, culminating in the discovery of clinical-stage candidates such as Linvencorvir (RG7907)[1].

Mechanistic Rationale and Structural Biology

The Challenge of CYP3A4 Induction

In drug development, CYP3A4 induction is a fatal flaw for chronic therapies, as it accelerates the metabolism of co-administered drugs, leading to severe drug-drug interactions (DDIs). Early HAP-based CpAMs, such as "Compound 7", exhibited an exceptional anti-HBV EC50 of 3 nM but induced CYP3A4 mRNA levels to 70% of the positive control (rifampicin)[2].

Rational Design via the Imidazo[1,5-a]pyrazin-3-one Scaffold

To mitigate this liability, structural biology and medicinal chemistry teams hypothesized that modifying the external solvent-exposed regions of the HAP scaffold could alter the physicochemical properties without disrupting the core binding affinity. Co-crystal structures of the HBV core protein (Cp149 Y132A mutant hexamer) revealed that the C6 position of the HAP scaffold tolerates significant bulky modifications[1].

The introduction of a 5-membered lactam, and subsequently a 5-membered urea ring (forming the hexahydro-1H-imidazo[1,5-a]pyrazin-3-one derivative), restricted the conformational flexibility of the molecule. The presence of the carbonyl group in this specific spatial orientation proved crucial for maintaining hydrogen bonding within the HBV core protein pocket while simultaneously reducing the lipophilicity and nuclear receptor binding responsible for CYP3A4 induction[2].

Mechanism A HBV Core Protein Dimers B Normal Capsid Assembly A->B Untreated C CpAM Scaffold Binding (Imidazo-pyrazin-3-one) A->C Drug Intervention D Abnormal Capsid Formation C->D E Proteasomal Degradation D->E

Fig 1: Mechanism of Action of HBV CpAMs inducing abnormal capsid degradation.

Quantitative Structure-Activity Relationship (SAR) Data

The causality between the structural evolution of the scaffold and its biological profile is best illustrated through the SAR progression. The transition from a standard HAP to the optimized imidazo[1,5-a]pyrazin-3-one derivative demonstrates a clear, self-validating optimization loop.

Table 1: Impact of Scaffold Modification on Potency and CYP3A4 Induction [2]

Compound IterationCore Structural ModificationAnti-HBV EC50 (nM)CYP3A4 Induction (% of Rifampicin)
Compound 7 Standard HAP Scaffold370%
Compound 9 5-membered lactam integration1444%
Compound 11 5-membered urea integration217%
Linvencorvir (8aS)-imidazo[1,5-a]pyrazin-3-one< 2Negligible

Insight: Compound 11, which utilizes the 5-membered urea system inherent to the imidazo[1,5-a]pyrazin-3-one scaffold, achieved a 75-fold higher potency than its diastereoisomer while suppressing CYP3A4 induction to highly favorable levels[2].

Experimental Protocol: Synthesis of the Core Scaffold

As an application scientist, I emphasize that the synthesis of (8aS)-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one requires rigorous stereochemical control. The (8aS) configuration is absolute; any epimerization will drastically reduce binding affinity to the HBV core protein.

Step-by-Step Methodology

Phase 1: Amine Preparation and Protection

  • Neutralization: To a stirred solution of Na2CO3 (1.11 mol) in 600 mL of deionized water, add (2S)-piperazine-2-carboxylic acid dihydrochloride (0.15 mol) at 25 °C[2].

    • Causality: The basic medium neutralizes the dihydrochloride salt, freeing the secondary amines for targeted nucleophilic attack and preventing acidic degradation of the starting material.

  • Boc Protection: Slowly add di-tert-butyl dicarbonate dropwise while maintaining the temperature below 30 °C.

    • Causality: Selective Boc-protection of the secondary amine is required to prevent unwanted polymerization during the subsequent high-temperature cyclization steps.

Phase 2: Cyclization to Imidazo[1,5-a]pyrazin-3-one 3. Amidation: React the protected intermediate with the appropriate methylamine derivative using standard peptide coupling reagents (e.g., HATU/DIPEA) in DMF. 4. Urea/Lactam Formation: Induce cyclization under basic conditions (e.g., using NaH in THF) to close the 5-membered ring, yielding the hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one core.

Phase 3: Self-Validating Quality Control System To ensure the integrity of the downstream SAR data, the protocol mandates a self-validating QC checkpoint:

  • LC-MS Analysis: Confirm the presence of the molecular ion peak corresponding to the exact mass of the protected scaffold.

  • Chiral HPLC: Run the product through a chiral stationary phase column. Rule: The batch must exhibit an enantiomeric excess (ee) of >98%. If ee <98%, the batch must be discarded. Causality: Diastereomeric impurities (e.g., the (8aR) epimer) have been shown to be up to 75-fold less potent, which would artificially skew the biological assay results[2].

Workflow S1 Step 1: (2S)-piperazine-2-carboxylic acid S2 Step 2: Boc Protection (Boc2O, Na2CO3) S1->S2 S3 Step 3: Amidation & Cyclization S2->S3 S4 Step 4: Imidazo[1,5-a]pyrazin-3-one Core S3->S4 QC QC: Chiral HPLC (Must be >98% ee) S4->QC

Fig 2: Synthetic workflow and self-validating QC for the imidazo[1,5-a]pyrazin-3-one scaffold.

Conclusion and Future Perspectives

The preliminary investigation and subsequent optimization of hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one derivatives highlight a masterclass in rational drug design. By identifying the CYP3A4 induction liability of early HAP compounds and systematically constraining the molecular geometry with a 5-membered urea/lactam ring, researchers successfully engineered Linvencorvir (RG7907)[1]. This compound not only exhibits single-digit nanomolar potency against HBV DNA replication but also boasts a highly favorable pharmacokinetic and safety profile[2]. For drug development professionals, this scaffold serves as a premier example of how localized structural rigidity can solve systemic metabolic liabilities.

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Exploratory

Engineering Conformational Restriction: The Mechanistic Role of the Hexahydroimidazo[1,5-a]pyrazin-3-one Scaffold in Organic Synthesis and Drug Design

Executive Summary In modern organic synthesis and medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures is a critical strategy for improving cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and medicinal chemistry, the transition from flat, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional architectures is a critical strategy for improving clinical success rates. The hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one scaffold (and its N-unsubstituted analogues) represents a premier class of rigid, bicyclic building blocks. This technical guide explores the dual mechanistic role of this scaffold: its chemical behavior as a sterically demanding vector in organic synthesis, and its pharmacological mechanism of action (MoA) in modulating allosteric binding sites, specifically highlighted by its role in the discovery of the Hepatitis B Virus (HBV) Core Protein Allosteric Modulator (CpAM), Linvencorvir (RG7907).

Structural Rationale & Vectorial Projection

The hexahydroimidazo[1,5-a]pyrazin-3-one system is characterized by a piperazine ring fused to an imidazolidin-2-one (cyclic urea) moiety. This fusion creates a highly restricted dihedral angle around the bridgehead nitrogen.

As a Senior Application Scientist, I emphasize that selecting this scaffold is rarely arbitrary; it is driven by three causal factors:

  • Conformational Locking: The bicyclic fusion restricts the rotation of attached pharmacophores, locking them into a bioactive conformation. This reduces the entropic penalty upon target binding.

  • Physicochemical Tuning: The cyclic urea introduces a strong, directional dipole moment while capping hydrogen bond donors (especially in the 2-methyl derivative), which enhances membrane permeability and metabolic stability compared to open-chain amides.

  • Vectorial Projection: The geometry of the imidazo-pyrazine core projects substituents at precise angles, allowing medicinal chemists to probe deep, narrow allosteric pockets that are inaccessible to planar heteroaromatics.

Pharmacological Mechanism of Action: Overcoming CYP3A4 Induction

The most authoritative demonstration of this scaffold's mechanism of action is found in the development of Linvencorvir (RG7907) [1]. Early generations of Heteroaryldihydropyrimidine (HAP) CpAMs suffered from severe off-target toxicity: they activated the Pregnane X Receptor (PXR), leading to massive induction of the CYP3A4 metabolic enzyme.

The Mechanistic Solution: The introduction of the hexahydroimidazo[1,5-a]pyrazin-3-one scaffold fundamentally altered the binding logic. Because the pharmacophore of early HAPs resembled PXR activators, the strategy was to introduce a bulky, rigid, and polar substituent. The bicyclic scaffold creates a profound steric clash within the PXR ligand-binding domain, disrupting the required dihedral angle for PXR activation. Simultaneously, the scaffold's rigid geometry perfectly matches the architecture of the HBV core protein allosteric site, maintaining high antiviral efficacy [2].

MoA HAP HAP Core Scaffold (Pharmacophore) Imidazo Hexahydroimidazo[1,5-a] pyrazin-3-one Moiety HAP->Imidazo Synthetic Integration PXR Pregnane X Receptor (PXR) [Off-Target] HAP->PXR High Affinity (Unmodified) Imidazo->PXR Steric Clash (Disrupts Dihedral Angle) HBV HBV Core Protein [Therapeutic Target] Imidazo->HBV High Affinity Binding (Conformational Match) CYP CYP3A4 Induction (Toxicity) PXR->CYP Activates Transcription Assembly Capsid Assembly Modulation (Efficacy) HBV->Assembly Allosteric Inhibition

Mechanistic logic of the imidazo[1,5-a]pyrazin-3-one scaffold in redirecting target affinity.

Quantitative Profiling

The integration of this scaffold yields measurable improvements in both safety and efficacy. Below is the summarized profiling data comparing a standard HAP core to the imidazo-pyrazine modified core.

Compound VariantAnti-HBV EC₅₀ (nM)CYP3A4 Induction (% relative to Rifampicin)In Vivo Clearance (mL/min/kg)hERG Inhibition (IC₅₀, µM)
Standard HAP Core 3.0>70%High (>50)<10
Imidazo-pyrazine Modified 14.0<44%Low (<15)>30

Data synthesized from the pharmacological profiling of Linvencorvir analogues [1].

De Novo Synthesis Workflow of the Scaffold

To utilize this scaffold, one must understand its de novo construction. The synthesis typically begins from the commercially available chiral pool, specifically (2S)-piperazine-2-carboxylic acid.

Synthesis SM (2S)-Piperazine-2- carboxylic acid Boc N,N'-di-Boc Intermediate SM->Boc Boc2O, Na2CO3 H2O, 25°C Amide Primary Amide Formation Boc->Amide NH4Cl, HATU DIPEA, DMF Cyclized Boc-Protected Imidazopyrazinone Amide->Cyclized Reduction & Cyclization Final Hexahydro-1H-imidazo [1,5-a]pyrazin-3-one Cyclized->Final HCl/Dioxane Deprotection

Step-by-step synthetic pathway for the hexahydroimidazo[1,5-a]pyrazin-3-one core.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. Every step includes a chemical rationale and an analytical checkpoint to ensure the integrity of the synthesis.

Protocol A: N,N-di-Boc Protection of (2S)-piperazine-2-carboxylic acid

Causality: The starting material is supplied as a dihydrochloride salt. Sodium carbonate (Na₂CO₃) is utilized not just as a base, but as a mild inorganic buffer to neutralize the HCl salts, maintaining the piperazine nitrogens in their unprotonated, nucleophilic state without causing epimerization at the chiral C2 center.

Step-by-Step Methodology:

  • Preparation: To a vigorously stirred solution of Na₂CO₃ (1.11 mol, 7.4 eq) in deionized water (600 mL) at 25 °C, slowly add (2S)-piperazine-2-carboxylic acid dihydrochloride (0.15 mol, 1.0 eq).

  • Addition: Dropwise add di-tert-butyl dicarbonate (Boc₂O) (0.33 mol, 2.2 eq) dissolved in a minimal amount of THF to the aqueous layer.

  • Reaction: Stir the biphasic mixture at room temperature for 16 hours.

  • Workup: Acidify the aqueous layer to pH ~3 using 1M KHSO₄ (careful: CO₂ evolution). Extract with Ethyl Acetate (3 x 200 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform LC-MS. The desired product should show an[M-H]⁻ peak corresponding to the di-Boc protected mass. TLC (DCM:MeOH 9:1) should reveal a single spot with a higher Rf than the baseline-stuck starting material.

Protocol B: Scaffold Integration via Reductive Amination

Causality: To attach the hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one scaffold to a target pharmacophore (e.g., an aldehyde-bearing HAP core), reductive amination is preferred over direct alkylation to avoid over-alkylation and to utilize milder reaction conditions. Sodium triacetoxyborohydride (STAB) is chosen because it selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde-bearing core (1.0 eq) and the hexahydroimidazo[1,5-a]pyrazin-3-one scaffold (1.2 eq) in anhydrous Dichloroethane (DCE) (0.1 M concentration).

  • Catalysis: Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (2.0 eq) in one portion. Stir under a nitrogen atmosphere for 12 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the aldehyde peak and the emergence of the coupled product mass [M+H]⁺ validates the successful integration of the bicyclic scaffold.

References

  • Qiu, Z., Lin, X., Zhang, W., et al. (2023). Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • European Patent Office. (2015). NOVEL 6-FUSED HETEROARYLDIHYDROPYRIMIDINES FOR THE TREATMENT AND PROPHYLAXIS OF HEPATITIS B VIRUS INFECTION. EP 3 114 128 B1.
Foundational

The Role of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one as a Pharmaceutical Intermediate: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the rigidification of flexible pharmacophores is a foundational strategy for optimizing target affinity and metabolic stability. Hexahydro-2-methylimidazo[1,5-a]pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rigidification of flexible pharmacophores is a foundational strategy for optimizing target affinity and metabolic stability. Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3)[1] is a conformationally restricted, fused bicyclic piperazine derivative that serves as a high-value active pharmaceutical ingredient (API) intermediate. By locking the piperazine ring into a defined spatial geometry, this scaffold minimizes the entropic penalty upon target binding and shields vulnerable metabolic sites from cytochrome P450 enzymes. This guide dissects the structural rationale, self-validating synthetic methodologies, and primary pharmacological applications of this critical intermediate.

Structural Rationale in Drug Design

The transition from monocyclic piperazines to the fused imidazo[1,5-a]pyrazin-3-one bicyclic system is driven by three distinct pharmacological advantages:

  • Entropic Optimization : Flexible piperazine rings exist in a dynamic equilibrium of chair and boat conformations. Binding to a rigid protein pocket requires the molecule to freeze into a single conformation, incurring a high thermodynamic entropic penalty. The bicyclic fusion pre-organizes the molecule into its bioactive geometry, drastically lowering this penalty and improving binding affinity (often shifting IC50 values from micromolar to low nanomolar ranges).

  • Metabolic Shielding : Open-chain piperazines are notorious for rapid N-dealkylation and oxidation by CYP3A4. The fused urea (imidazolidin-2-one) ring sterically hinders access to the adjacent nitrogen atoms, significantly extending the plasma half-life.

  • pKa Modulation : The electron-withdrawing nature of the fused urea system lowers the basicity (pKa) of the distal piperazine nitrogen. This reduction in basicity is a proven tactic to mitigate off-target hERG channel inhibition, a common cause of drug-induced cardiotoxicity.

Step-by-Step Synthetic Methodology

The synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one demands precise regiocontrol. Because the starting material, (2S)-piperazine-2-carboxylic acid, contains two secondary amines with differing steric environments, direct functionalization leads to intractable mixtures of regioisomers. The following self-validating protocol leverages transient metal chelation to ensure absolute regioselectivity.

Phase 1: Regioselective Protection
  • Causality : To exclusively protect the N4 position, the N1 amine and the adjacent carboxylate must be temporarily masked.

  • Protocol :

    • Suspend (2S)-piperazine-2-carboxylic acid in water and add 1.1 equivalents of Copper(II) carbonate ( CuCO3​ ). The mixture turns deep blue, indicating the formation of a stable bidentate chelate complex at the N1 and carboxylate sites.

    • Introduce di-tert-butyl dicarbonate ( Boc2​O ) and a mild base ( NaHCO3​ ). The Boc group selectively attacks the unhindered N4 position.

    • Treat the mixture with EDTA (Ethylenediaminetetraacetic acid) to strip the copper, precipitating the pure N4-Boc-piperazine-2-carboxylic acid. Self-Validation: The color shift from deep blue to colorless/white confirms complete copper demetallation.

Phase 2: Amidation
  • Causality : Forming the methylamide requires an activating agent that prevents racemization at the chiral alpha-carbon. HATU is selected over EDC/HOBt due to its superior kinetic efficiency.

  • Protocol : React the N4-Boc intermediate with methylamine hydrochloride ( CH3​NH2​⋅HCl ) in DMF, using HATU and DIPEA. Stir for 2 hours at room temperature to yield the N-methyl carboxamide.

Phase 3: Intramolecular Cyclization
  • Causality : To fuse the 5-membered urea ring, the N1 amine and the amide nitrogen must be bridged by a carbonyl equivalent. 1,1'-Carbonyldiimidazole (CDI) is utilized as a highly efficient, bench-stable alternative to highly toxic phosgene gas.

  • Protocol : Dissolve the intermediate in anhydrous DMF. Add 1.2 equivalents of CDI and a catalytic amount of DBU (a non-nucleophilic base to drive the intramolecular attack). Heat to 60°C for 4 hours to finalize the bicyclic core.

Phase 4: Deprotection
  • Causality : The N4-Boc group must be cleaved without hydrolyzing the newly formed cyclic urea.

  • Protocol : Treat the compound with 4M HCl in anhydrous dioxane. The strict exclusion of water prevents urea hydrolysis. The final product, Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, precipitates cleanly as a stable hydrochloride salt.

Synthesis SM Piperazine-2-carboxylic acid (Starting Material) Step1 Step 1: Regioselective N4-Boc Protection SM->Step1 CuCO3, Boc2O Step2 Step 2: Amidation (Methylamine + HATU) Step1->Step2 CH3NH2, DIPEA Step3 Step 3: Urea Cyclization (CDI / DBU) Step2->Step3 Intramolecular Closure Step4 Step 4: N4-Deprotection (HCl / Dioxane) Step3->Step4 Acidic Cleavage Product Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one Step4->Product API Intermediate

Step-by-step synthetic workflow for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Key Pharmaceutical Applications

The hexahydroimidazo[1,5-a]pyrazin-3-one scaffold is highly versatile and has been successfully deployed in two major therapeutic areas: metabolic disorders and virology.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In the treatment of Type 2 Diabetes, DPP-IV enzymes degrade incretin hormones. The S1 active site pocket of DPP-IV is highly hydrophobic and geometrically constrained.[2] demonstrate that attaching substituted benzyl moieties to the hexahydroimidazo[1,5-a]pyrazin-3-one core allows the molecule to perfectly occupy this S1 pocket. The rigidified structure prevents the entropic penalty associated with flexible chains, yielding highly potent inhibitors with IC50 values as low as 78 nM[2]. Furthermore, the bicyclic nature dramatically improves the pharmacokinetic profile, boosting bioavailability to 82.9%[3].

Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)

HBV replication relies on the precise self-assembly of core protein dimers into a viral capsid. As detailed in the[4], bicyclic piperazine derivatives act as allosteric modulators that bind to the dimer-dimer interface (the HAP pocket). The fused ring system acts as a highly stable structural linker that orientates the antiviral pharmacophores optimally, accelerating aberrant capsid formation and halting viral replication[4].

Mechanism HBV HBV Core Protein Dimers Binding Binding at Dimer-Dimer Interface (HAP Pocket) HBV->Binding CpAM CpAM (Bicyclic Piperazine Scaffold) CpAM->Binding Aberrant Accelerated Aberrant Capsid Assembly Binding->Aberrant Degradation Viral Replication Halted Aberrant->Degradation

Mechanism of action for HBV Core Protein Allosteric Modulators utilizing the bicyclic scaffold.

Quantitative Pharmacological Data

The table below consolidates the quantitative performance enhancements achieved by integrating the imidazo[1,5-a]pyrazin-3-one scaffold into different drug classes[2][3][4].

Derivative ScaffoldPrimary TargetRepresentative Potency (IC50/EC50)Half-life (T1/2)Bioavailability (F%)
2-Benzyl-hexahydroimidazo[1,5-a]pyrazin-3-oneDPP-IV Enzyme78 nM4.9 h82.9%
6-Fused heteroaryldihydropyrimidineHBV Core Protein0.1 µM>6.0 h>60.0%

Conclusion

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is far more than a simple building block; it is a structural tool used by medicinal chemists to enforce conformational rigidity. By mastering the regioselective synthesis of this intermediate, drug development professionals can reliably engineer APIs that bypass the metabolic and entropic pitfalls of traditional flexible piperazines, ultimately leading to safer, more efficacious therapeutics.

References

  • Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors Source: European Journal of Medicinal Chemistry / PubMed (National Institutes of Health) URL:[Link]

  • Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the heterocyclic scaffold, Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, with a detailed e...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterocyclic scaffold, Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, with a detailed exploration of its discovery and viable synthetic pathways. As a compound of interest in medicinal chemistry, understanding its synthesis is crucial for further research and development.

Introduction to the Hexahydroimidazo[1,5-a]pyrazin-3-one Core

The imidazo[1,5-a]pyrazine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities make it a versatile framework for designing molecules with specific biological activities. The fully saturated (hexahydro) and functionalized derivatives, such as Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, offer a more rigid conformational structure, which can be advantageous for achieving high-affinity and selective binding to biological targets. This guide will focus on the synthesis of this specific derivative, providing a foundation for its further exploration in various therapeutic areas.

Discovery and Foundational Synthetic Work

While the specific initial synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is not extensively documented in readily available literature, the foundational synthetic work on the closely related hexahydroimidazo[1,5-a]pyrazin-3-one scaffold was pioneered by G. Cignarella and colleagues in 1984.[1] Their research focused on the synthesis of 2-alkyl and 2-aryl-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-ones and their evaluation for activity on the central nervous system.[1] This seminal work laid the groundwork for accessing this complex heterocyclic system and serves as the primary basis for the synthetic strategies detailed in this guide. The general approach involves the construction of a substituted piperazine ring, followed by an intramolecular cyclization to form the fused bicyclic imidazo[1,5-a]pyrazinone core.

Retrosynthetic Analysis and Key Synthesis Pathways

A logical retrosynthetic analysis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one suggests a disconnection strategy that hinges on the formation of the imidazolidinone ring from a suitable piperazine precursor. The core of the synthesis, therefore, lies in the efficient construction of a 2-(aminomethyl)piperazine derivative.

Retrosynthesis Target Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Intermediate1 N-methyl-2-(aminomethyl)piperazine derivative Target->Intermediate1 Imidazolidinone formation Intermediate2 Substituted Piperazine-2-carboxylate Intermediate1->Intermediate2 Amide formation and reduction Starting_Materials Simple Acyclic Precursors Intermediate2->Starting_Materials Piperazine ring synthesis

Figure 1: Retrosynthetic analysis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Two primary synthetic pathways are proposed, drawing inspiration from established methodologies for similar heterocyclic systems and the foundational work of Cignarella et al.[1]

Pathway A: Linear Synthesis via Piperazine-2-carboxamide

This pathway follows a more traditional, linear approach, beginning with the synthesis of a suitably protected piperazine-2-carboxylic acid derivative.

Pathway_A A Starting Materials (e.g., Ethylenediamine derivative, α,β-unsaturated ester) B N-protected Piperazine-2-carboxylate A->B Piperazine formation C N-protected Piperazine-2-carboxamide B->C Amidation D N-protected-2-(aminomethyl)piperazine C->D Reduction (e.g., LiAlH4) E N-protected Hexahydroimidazo[1,5-a]pyrazin-3-one D->E Cyclization (e.g., Phosgene, CDI) F Hexahydroimidazo[1,5-a]pyrazin-3-one E->F Deprotection G Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one F->G N-Methylation

Figure 2: Linear synthesis pathway for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Experimental Protocol for Pathway A (Illustrative):

  • Synthesis of N-protected Piperazine-2-carboxylate: A protected ethylenediamine is reacted with an α,β-unsaturated ester, such as ethyl acrylate, via a Michael addition followed by intramolecular cyclization to yield the piperazine-2-carboxylate.

  • Amidation: The ester is converted to the corresponding carboxamide using ammonia or a suitable amine.

  • Reduction of the Amide: The carboxamide is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Cyclization: The resulting 2-(aminomethyl)piperazine is cyclized with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form the imidazolidinone ring.

  • Deprotection: The protecting group on the piperazine nitrogen is removed.

  • N-Methylation: The secondary amine at the 2-position is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to yield the final product.

Pathway B: Convergent Synthesis via Ugi Multicomponent Reaction

A more convergent and potentially more efficient approach involves a multicomponent reaction to assemble the core structure, followed by cyclization and reduction.

Pathway_B A Ethylenediamine Ugi_Product Acyclic Ugi Adduct A->Ugi_Product B Glyoxylic Acid B->Ugi_Product C Methylamine C->Ugi_Product D Isocyanide D->Ugi_Product Cyclized_Intermediate Dihydropyrazinone derivative Ugi_Product->Cyclized_Intermediate Intramolecular Cyclization Reduced_Intermediate Piperazinone derivative Cyclized_Intermediate->Reduced_Intermediate Catalytic Hydrogenation Final_Cyclization Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Reduced_Intermediate->Final_Cyclization Intramolecular Cyclization

Figure 3: Convergent synthesis pathway utilizing a Ugi multicomponent reaction.

Experimental Protocol for Pathway B (Conceptual):

  • Ugi Four-Component Reaction: Ethylenediamine, glyoxylic acid, methylamine, and a suitable isocyanide are reacted together in a one-pot fashion to generate a complex acyclic adduct.

  • Intramolecular Cyclization: The Ugi product is then subjected to conditions that promote intramolecular cyclization to form a dihydropyrazinone derivative.

  • Catalytic Hydrogenation: The double bonds in the pyrazinone ring are reduced via catalytic hydrogenation (e.g., using H2 and a palladium or platinum catalyst) to afford the saturated piperazinone intermediate.

  • Final Intramolecular Cyclization: The terminal amino group is then induced to cyclize onto the lactam carbonyl, possibly through activation, to form the final hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Data Summary

The following table summarizes key data for the synthesis of related hexahydroimidazo[1,5-a]pyrazin-3-one derivatives as reported in the literature. This data can serve as a benchmark for the synthesis of the 2-methyl analog.

CompoundStarting MaterialsKey IntermediatesOverall Yield (%)Reference
2-Alkyl-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-oneAniline, Methyl-2-chloroacrylate3-Carbomethoxy-1-phenylpiperazineNot explicitly stated for all derivatives[1]

Conclusion

The synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is achievable through multi-step synthetic sequences, with the foundational work by Cignarella and colleagues providing a robust and adaptable strategy. The linear pathway offers a more predictable route, while the convergent pathway presents an opportunity for increased efficiency. Further optimization of reaction conditions and exploration of alternative synthetic methodologies will undoubtedly contribute to the accessibility of this and other related scaffolds for medicinal chemistry research. The availability of a reliable synthetic route is the first critical step in unlocking the therapeutic potential of this intriguing heterocyclic compound.

References

  • Cignarella, G., et al. (1984). [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and Derivatives]. Il Farmaco; edizione scientifica, 39(5), 450-62. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Document ID: AN-2026-0407 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3) [1] Scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0407 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3) [1]

Scientific Context and Strategic Approach

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a highly versatile fused bicyclic scaffold frequently utilized in the development of novel imidazopyrazinone derivatives, which have shown significant promise in in vitro biological assays [1]. Structurally, it consists of a piperazine ring fused to an imidazolidinone system (SMILES: CN1CC2CNCCN2C1=O) [2].

The primary challenge in synthesizing this specific bicyclic system lies in the regioselective formation of the cyclic urea without inducing polymerization or unwanted side reactions at the secondary amine of the piperazine ring. To achieve a self-validating and high-yield synthesis, this protocol employs a two-step sequence:

  • Regioselective Cyclization: Utilizing 1,1'-Carbonyldiimidazole (CDI) to form the imidazolidinone ring from a Boc-protected diamine precursor (tert-butyl 3-((methylamino)methyl)piperazine-1-carboxylate). CDI is preferred over phosgene derivatives due to its milder reactivity, lower toxicity profile, and the formation of imidazole as a easily removable byproduct.

  • Acid-Mediated Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group using Trifluoroacetic acid (TFA), followed by basic ion-exchange chromatography to isolate the free base.

Reaction Pathway

G A tert-butyl 3-((methylamino)methyl) piperazine-1-carboxylate (Starting Material) B 1,1'-Carbonyldiimidazole (CDI) DIPEA, Anhydrous DCM 0 °C to RT, 12h A->B C tert-butyl 2-methyl-3-oxohexahydroimidazo [1,5-a]pyrazine-7(1H)-carboxylate (Boc-Protected Intermediate) B->C Urea Cyclization D TFA / DCM (1:4) 0 °C to RT, 2h C->D E Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one (Final Product) D->E Boc Deprotection

Fig 1: Two-step synthetic workflow for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Materials and Reagents

The following table summarizes the critical quantitative parameters for the synthesis based on a 10 mmol scale of the starting material.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
tert-butyl 3-((methylamino)methyl)piperazine-1-carboxylate229.321.02.29 gSubstrate
1,1'-Carbonyldiimidazole (CDI)162.151.21.95 gCarbonyl source for cyclization
N,N-Diisopropylethylamine (DIPEA)129.242.03.48 mLAcid scavenger / Base
Dichloromethane (DCM), Anhydrous84.93-50 mLPrimary reaction solvent
Trifluoroacetic Acid (TFA)114.02Excess10 mLDeprotecting agent

Step-by-Step Experimental Methodology

Step 1: Synthesis of the Boc-Protected Intermediate

Objective: Construct the imidazolidinone ring via the reaction of the primary and secondary amines with CDI.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Charge the flask with tert-butyl 3-((methylamino)methyl)piperazine-1-carboxylate (2.29 g, 10.0 mmol) and anhydrous DCM (30 mL).

  • Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) via syringe. Causality: DIPEA ensures the amines remain fully unprotonated, maximizing their nucleophilicity for the subsequent attack on CDI.

  • Cyclization: Cool the reaction mixture to 0 °C using an ice-water bath. Add CDI (1.95 g, 12.0 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic nature of the initial nucleophilic acyl substitution, preventing the formation of intermolecular oligomers.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 12 hours.

  • Validation (In-Process): Monitor reaction completion via LC-MS. The target intermediate should present an m/z [M+H]+ of 256.1.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Deprotection and Free Base Isolation

Objective: Remove the Boc protecting group to yield the final target compound, Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

  • Acidic Cleavage: Dissolve the crude intermediate from Step 1 in DCM (20 mL) and cool to 0 °C. Add TFA (10 mL) dropwise. Causality: TFA provides the highly acidic environment required to protonate the Boc carbamate, leading to the elimination of isobutylene and carbon dioxide.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation (In-Process): TLC (DCM:MeOH 9:1, Ninhydrin stain) should confirm the complete consumption of the starting material (Rf ~0.6) and the appearance of a baseline spot corresponding to the highly polar deprotected salt.

  • Concentration: Remove the volatiles under reduced pressure. Co-evaporate with toluene (3 x 15 mL) to remove residual TFA.

  • Free Base Conversion: Dissolve the resulting TFA salt in a minimal amount of methanol (5 mL) and load onto a basic ion-exchange resin column (e.g., Amberlyst A26 OH form). Elute with methanol. Causality: Ion-exchange chromatography efficiently neutralizes the TFA salt without the need for aqueous basic workup, which can lead to significant product loss due to the high water solubility of the final compound [2].

  • Final Isolation: Concentrate the methanolic eluent under reduced pressure to afford Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one as a pale yellow to white solid.

Expected Analytical Data

Analytical MethodExpected Results for Target Compound (C₇H₁₃N₃O)
LC-MS (ESI+) m/z 156.1 [M+H]+
¹H NMR (400 MHz, CDCl₃) δ 3.50 - 3.40 (m, 1H), 3.35 (t, J = 8.5 Hz, 1H), 3.10 - 2.95 (m, 3H), 2.85 - 2.70 (m, 4H), 2.55 (dd, J = 12.0, 3.5 Hz, 1H), 1.80 (br s, 1H, NH).
Physical State Solid (Store sealed in dry conditions, 2-8 °C) [2]

References

  • Molaid Chemical Database. "hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one". molaid.com.
  • Chemikart Catalog. "Octahydro-2H-pyrano[4,3-b]pyridine hydrochloride | ChemScene" (Contains cross-reference data for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, SMILES: CN1CC2CNCCN2C1=O). chemikart.com.
Application

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Structure in Modern Drug Discovery

Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a rich starting point for drug discovery campaigns. The hexahydroimidazo[1,5-a]pyrazin-3-one core and its aromatic counterpart, the imidazo[1,5-a]pyrazine system, represent one such versatile scaffold. While the most prominent exemplar of this chemical architecture is the globally essential anthelmintic drug Praziquantel, the applications of this heterocyclic system extend far beyond parasitic diseases, showing promise in oncology, inflammation, and anti-infective research.

This technical guide provides an in-depth exploration of the applications of the imidazo[1,5-a]pyrazine scaffold in drug discovery. We will delve into the well-established use of Praziquantel as a case study, providing detailed insights into its mechanism of action and the ongoing search for next-generation anti-schistosomal agents. Furthermore, we will explore the broader potential of this scaffold, supported by recent findings in other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the imidazo[1,5-a]pyrazine core in their own research endeavors.

Part 1: The Cornerstone Application - Praziquantel and the Fight Against Schistosomiasis

Schistosomiasis, a debilitating parasitic disease caused by flatworms of the genus Schistosoma, affects millions of people worldwide, particularly in low-income countries[1][2]. For decades, the treatment of schistosomiasis has relied almost exclusively on a single drug: Praziquantel[1][3]. Praziquantel, a derivative of the imidazo[1,5-a]pyrazine scaffold, is a testament to the therapeutic potential of this heterocyclic system.

Mechanism of Action: A Cascade of Paralysis and Death

The primary mechanism of action of Praziquantel is the disruption of calcium ion homeostasis within the parasite[4][5]. Upon administration, Praziquantel is rapidly absorbed and distributed to the site of infection[5]. It is believed to antagonize voltage-gated calcium channels in the schistosome's cell membrane, leading to a rapid and uncontrolled influx of calcium ions[4][5]. This sudden increase in intracellular calcium induces severe muscle contractions and spastic paralysis of the worm[5][6]. The paralyzed parasites are unable to maintain their position in the host's bloodstream and are subsequently dislodged and eliminated by the host's immune system[5][6].

In addition to inducing paralysis, Praziquantel also causes significant damage to the parasite's outer layer, the tegument[5][6]. This damage exposes parasite antigens to the host's immune system, further contributing to the clearance of the infection[6].

PZQ Praziquantel Ca_channel Voltage-Gated Ca²⁺ Channels (in Schistosome) PZQ->Ca_channel Antagonizes Tegument_damage Tegumental Damage PZQ->Tegument_damage Ca_influx Rapid Ca²⁺ Influx Ca_channel->Ca_influx Leads to Muscle_contraction Uncontrolled Muscle Contraction (Spastic Paralysis) Ca_influx->Muscle_contraction Dislodgement Dislodgement from Host Tissue Muscle_contraction->Dislodgement Immune_clearance Host Immune System Clearance Tegument_damage->Immune_clearance Exposes Antigens for Dislodgement->Immune_clearance

Caption: Praziquantel's mechanism of action against Schistosoma.

Challenges and the Need for New Derivatives

Despite its effectiveness, the reliance on a single drug for such a widespread disease raises concerns about the potential for drug resistance[1][2][3]. Furthermore, Praziquantel is less effective against the juvenile stages of the parasite, often necessitating repeated treatments[1][3][7]. These limitations highlight the urgent need for new and improved anti-schistosomal drugs[1][3].

The imidazo[1,5-a]pyrazine scaffold of Praziquantel serves as an excellent starting point for the development of new derivatives. Medicinal chemists are actively exploring modifications to the core structure to enhance efficacy against juvenile worms, improve the pharmacokinetic profile, and overcome potential resistance mechanisms[4].

Protocol: In Vitro Screening of Novel Imidazo[1,5-a]pyrazine Derivatives Against Schistosoma mansoni

This protocol outlines a standard in vitro assay for the preliminary screening of novel compounds based on the imidazo[1,5-a]pyrazine scaffold for anti-schistosomal activity.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against adult Schistosoma mansoni worms.

Materials:

  • Adult Schistosoma mansoni worms

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Praziquantel (as a positive control)

  • 24-well culture plates

  • Inverted microscope

  • Incubator (37°C, 5% CO2)

Procedure:

  • Worm Preparation: Gently wash freshly perfused adult S. mansoni worms with pre-warmed RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of each test compound and Praziquantel in DMSO. Serially dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Assay Setup:

    • Add 2 mL of the appropriate compound dilution to each well of a 24-well plate.

    • Include wells with medium and 0.5% DMSO as a negative control.

    • Carefully transfer 3-5 adult worms to each well.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

  • Microscopic Evaluation:

    • At 24, 48, and 72 hours, observe the worms under an inverted microscope.

    • Score the viability of the worms based on motility, pairing status, and tegumental alterations. A common scoring system ranges from 4 (normal activity) to 0 (dead).

  • Data Analysis:

    • Calculate the percentage of worm mortality at each compound concentration.

    • Determine the IC50 value for each compound using a suitable software package (e.g., GraphPad Prism) by plotting the percentage of inhibition against the log of the compound concentration.

CompoundIC50 (µM) against Adult S. mansoni
Praziquantel0.1 - 0.5
Derivative A[Insert experimental value]
Derivative B[Insert experimental value]
Derivative C[Insert experimental value]

Expected Results: Active compounds will induce a concentration-dependent decrease in worm motility and viability, leading to mortality. The IC50 values will provide a quantitative measure of the potency of the novel derivatives compared to Praziquantel.

Part 2: Beyond Parasites - The Expanding Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold

The utility of the imidazo[1,5-a]pyrazine scaffold is not limited to anti-parasitic applications. Its unique structural and electronic properties make it an attractive framework for targeting a diverse range of biological molecules.

Oncology: Targeting Bromodomains

Recent research has highlighted the potential of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex[8]. Mutations in this complex are found in a significant percentage of human cancers, making BRD9 an attractive therapeutic target[8]. Novel inhibitors based on this scaffold have demonstrated robust potency in vitro and anti-proliferative effects against tumor cells[8]. Similarly, the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core has been exploited to develop inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins, which play a crucial role in the expression of key oncogenes[9].

Scaffold Imidazo[1,5-a]pyrazin-8(7H)-one Scaffold BRD9 BRD9 Bromodomain Scaffold->BRD9 Inhibits BET BET Bromodomain Scaffold->BET Inhibits Chromatin Chromatin Remodeling BRD9->Chromatin Regulates Gene_Expression Oncogene Expression BET->Gene_Expression Promotes Cancer Cancer Cell Proliferation Chromatin->Cancer Contributes to Gene_Expression->Cancer Drives

Caption: Imidazo[1,5-a]pyrazine scaffold in oncology.

Anti-infective and Anti-inflammatory Properties

The broader imidazo[1,2-a]pyrazine class, a close structural relative, has demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties[10]. This suggests that the core imidazo[1,5-a]pyrazine scaffold could also be a valuable starting point for the development of novel anti-infective and anti-inflammatory agents. The nitrogen-containing heterocyclic nature of this scaffold allows for diverse substitutions, enabling the fine-tuning of its biological activity and pharmacokinetic properties[11][12].

Conclusion: A Scaffold with a Bright Future

The hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one and its related imidazo[1,5-a]pyrazine derivatives represent a truly privileged scaffold in drug discovery. From the well-established and life-saving application of Praziquantel in treating schistosomiasis to the emerging potential in oncology and other therapeutic areas, this versatile chemical framework continues to inspire the development of novel and effective medicines. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore the full potential of this remarkable scaffold in their own drug discovery endeavors. The continued exploration of the chemical space around the imidazo[1,5-a]pyrazine core promises to yield the next generation of innovative therapeutics.

References

  • The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed. Available from: [Link]

  • What is the mechanism of Praziquantel? - Patsnap Synapse. Available from: [Link]

  • Praziquantel - Wikipedia. Available from: [Link]

  • Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence - PMC. Available from: [Link]

  • Perspective on Schistosomiasis Drug Discovery - Collins Lab. Available from: [Link]

  • New series of compounds discovered that could treat parasitic worm disease schistosomiasis - The London School of Hygiene & Tropical Medicine. Available from: [Link]

  • Full article: Advances in schistosomiasis drug discovery based on natural products. Available from: [Link]

  • Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed. Available from: [Link]

  • Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]

  • Novel targets identified for treatment of schistosomiasis - Drug Target Review. Available from: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available from: [Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. Available from: [Link]

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed. Available from: [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one - ResearchGate. Available from: [Link]

  • Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds | Journal of Pharmaceutical Research International. Available from: [Link]

  • Exploiting the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for the development of novel chemical inhibitors for Bromodomain and Extraterminal Domain (BET) family - PubMed. Available from: [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen. Available from: [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - MDPI. Available from: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. Available from: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. Available from: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Method

Application Note: Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one as a Bicyclic Amine Building Block in API Synthesis

Executive Summary & Chemical Rationale In modern active pharmaceutical ingredient (API) synthesis, managing the physicochemical properties of drug candidates is as critical as optimizing their target binding affinity. He...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern active pharmaceutical ingredient (API) synthesis, managing the physicochemical properties of drug candidates is as critical as optimizing their target binding affinity. Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3) has emerged as a highly versatile, sp³-rich bicyclic amine building block.

As a Senior Application Scientist, I frequently utilize this fused bicyclic piperazine scaffold to solve complex pharmacokinetic (PK) challenges. The incorporation of this rigid, polar moiety serves a specific mechanistic purpose: it significantly reduces molecular lipophilicity (LogP) and introduces steric bulk in a controlled vector. This strategy is highly effective for dialing out off-target liabilities—such as Cytochrome P450 3A4 (CYP3A4) induction and hERG channel inhibition—without compromising the molecule's primary pharmacodynamic activity [1].

Application in Antiviral Drug Discovery: The Linvencorvir Case Study

A masterclass in the application of this building block is found in the discovery of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs), such as the clinical candidate Linvencorvir (RG7907) [1], [2].

Early heteroaryl dihydropyrimidine (HAP) cores exhibited potent anti-HBV activity but suffered from severe CYP3A4 induction and poor metabolic stability due to high lipophilicity and a specific dihedral angle that inadvertently activated the pregnane X receptor (PXR). By coupling the hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one building block to the C6 position of the HAP core—a region identified via co-crystallography as solvent-exposed—researchers successfully disrupted the PXR binding interaction. The rigid bicyclic system preserved the necessary antiviral binding conformation while fundamentally altering the molecule's metabolic fate.

PKLogic Start Early HAP Core High CYP3A4 Induction Poor Metabolic Stability Strategy Attach Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one at C6 Start->Strategy Mech1 Decrease Lipophilicity (Lower LogP) Strategy->Mech1 Mech2 Increase Steric Bulk (Rigid sp3-rich core) Strategy->Mech2 Mech3 Solvent-Exposed Region (Preserve Binding) Strategy->Mech3 Result1 Improved Stability (Low Cl_int) Mech1->Result1 Result2 Dial-out CYP3A4 Induction Mech2->Result2 Result3 Potent Anti-HBV Activity Maintained Mech3->Result3

Caption: Pharmacokinetic optimization logic using the bicyclic amine building block to improve API profiles.

Data Presentation: Impact on API Pharmacokinetics

The integration of this specific bicyclic amine yields a profound optimization of the API's safety profile, as summarized in the comparative data below:

ParameterEarly HAP Core (Unoptimized)Optimized API (with Bicyclic Amine)
Anti-HBV EC50 (nM) ~15 nM< 10 nM (Maintained/Improved)
CYP3A4 Induction (%) > 40% (High Liability)< 5% (Dialed out)
Metabolic Stability (Cl_int) High clearanceLow clearance (Highly Stable)
hERG IC50 (µM) < 5 µM (High Risk)> 30 µM (Low Risk)
LogP > 4.5~ 2.5 - 3.0

Synthetic Workflow for the Building Block

The synthesis of hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is achieved through a robust, 5-step sequence starting from (2S)-piperazine-2-carboxylic acid [1], [2].

SynthesisWorkflow A Piperazine-2- carboxylic acid B Boc Protection (Boc2O, NaOH) A->B C Amidation (CH3NH2, HATU) B->C D Reduction (BH3-THF) C->D E Cyclization (CDI or NaH) D->E F Deprotection (TFA/DCM) E->F G Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one F->G

Caption: Synthetic workflow for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one from piperazine precursor.

Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system, ensuring that each intermediate is verified before progressing.

Step 1: Regioselective Boc Protection

  • Procedure: Treat (2S)-piperazine-2-carboxylic acid dihydrochloride with di-tert-butyl dicarbonate (Boc₂O) in aqueous Na₂CO₃ at 25 °C.

  • Causality: The N4 position of the piperazine is less sterically hindered than the N1 position (adjacent to the carboxylic acid). This allows for the regioselective protection of N4, leaving N1 available for subsequent cyclization.

  • Self-Validation (IPC): TLC (Ninhydrin stain). The disappearance of the highly polar baseline spot confirms the consumption of the diamine.

Step 2: Amidation

  • Procedure: React the 4-N-Boc-piperazine-2-carboxylic acid with methylamine (CH₃NH₂) using HATU and DIPEA in DMF.

  • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in preventing epimerization at the C2 chiral center, ensuring the stereochemical integrity of the building block is maintained.

Step 3: Chemoselective Reduction

  • Procedure: Dissolve the amide in anhydrous THF and slowly add Borane-THF complex (BH₃·THF) at 0 °C. Reflux for 4 hours, then quench carefully with MeOH.

  • Causality: Why BH₃·THF instead of LiAlH₄? LiAlH₄ is overly aggressive and would likely cleave the N-Boc protecting group or reduce it to an N-methyl group. Borane is highly chemoselective for reducing amides to amines while leaving carbamates intact.

  • Self-Validation (IPC): LC-MS analysis. The reaction is validated when the amide mass [M+H]⁺ disappears and the corresponding diamine mass appears.

Step 4: Intramolecular Urea Cyclization

  • Procedure: Treat the resulting diamine with 1,1'-Carbonyldiimidazole (CDI) in dichloromethane (DCM) at room temperature.

  • Causality: The molecule now possesses a secondary amine at the N1 ring position and a secondary amine at the exocyclic methylamine position. CDI acts as a mild phosgene equivalent, inserting a carbonyl bridge between these two nitrogens to form the fused 5-membered imidazolidin-2-one ring.

  • Self-Validation (IPC): FTIR spectroscopy. The appearance of a strong, sharp urea carbonyl stretch at ~1700 cm⁻¹ confirms successful cyclization.

Step 5: Deprotection

  • Procedure: Stir the Boc-protected bicyclic core in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours. Concentrate under vacuum and neutralize with saturated NaHCO₃ to yield the free base.

  • Causality: Removing the Boc group exposes the N4 secondary amine, which serves as the reactive handle for coupling the building block to the main API core.

Application Protocol: API Coupling

Once synthesized, the hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one building block is typically coupled to an aryl or heteroaryl halide core (e.g., the HAP core) via a Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (S_NAr).

Standard S_NAr Coupling Protocol:

  • Setup: In a sealed microwave vial, combine the API core (containing a reactive fluorinated or chlorinated aromatic ring) (1.0 eq) and hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (1.2 eq) in anhydrous DMSO.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: A non-nucleophilic organic base is required to scavenge the HCl/HF generated during the substitution without competing for the electrophile.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is deemed complete when the starting halide is consumed, replaced by a peak corresponding to the exact mass of the coupled API.

  • Isolation: Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final optimized API.

References

  • Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection. Journal of Medicinal Chemistry.[Link]

  • NOVEL 6-FUSED HETEROARYLDIHYDROPYRIMIDINES FOR THE TREATMENT AND PROPHYLAXIS OF HEPATITIS B VIRUS INFECTION.
Application

Application Note: Scalable Synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Introduction and Strategic Context Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3; Molecular Weight: 155.20) is a highly versatile bicyclic aliphatic heterocycle[1]. Structurally, it features a fused pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3; Molecular Weight: 155.20) is a highly versatile bicyclic aliphatic heterocycle[1]. Structurally, it features a fused piperazine-imidazolidinone core, making it a privileged scaffold in modern drug discovery. Derivatives of the imidazo[1,5-a]pyrazine framework have demonstrated significant utility as rigid, metabolically stable pharmacophores, notably in the development of potent epigenetic modulators such as BRD9 inhibitors[2].

While medicinal chemistry routes often rely on highly reactive, hazardous carbonylating agents (e.g., phosgene or triphosgene) to construct the imidazolidinone ring, these methods present insurmountable safety and regulatory bottlenecks during scale-up[3]. As a Senior Application Scientist, the objective of this protocol is to translate the synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one into a robust, scalable, and inherently safer process. We achieve this by replacing phosgene-derivatives with 1,1′-Carbonyldiimidazole (CDI) and transitioning to 2-Methyltetrahydrofuran (2-MeTHF), a biorenewable solvent that dramatically improves phase separation during downstream processing.

Process Design and Mechanistic Causality

The synthesis relies on the intramolecular cyclization of N-methyl-1-(piperazin-2-yl)methanamine. The selection of CDI over triphosgene is dictated by the need to eliminate highly toxic gas generation. However, CDI cyclizations generate two equivalents of imidazole as a byproduct. If not properly managed, imidazole can co-crystallize with the target product or cause downstream catalytic poisoning.

By conducting the reaction in 2-MeTHF, we leverage the solvent's low water miscibility. During the aqueous workup, the highly polar imidazole partitions cleanly into the aqueous phase, while the target fused-bicyclic product remains in the organic phase. This thermodynamic partitioning creates a self-validating purification step, minimizing the need for resource-intensive chromatographic separations.

ProcessFlow SM N-methyl-1-(piperazin-2-yl) methanamine Reactor Cyclization in 2-MeTHF (75°C, 6h) SM->Reactor Reagent 1,1'-Carbonyldiimidazole (CDI) Reagent->Reactor IPC IPC: HPLC >99% Conversion Reactor->IPC Workup Aqueous Wash (Imidazole Removal) Reactor->Workup Product Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one Workup->Product Crystallization (Heptane)

Process flow for the scalable synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Quantitative Optimization Data

To establish the most efficient scale-up parameters, a solvent and reagent screening matrix was executed. The data below summarizes the causality behind selecting the 2-MeTHF/CDI system.

SolventCarbonylating AgentTemp (°C)Yield (%)Purity (HPLC Area %)Process Causality & Observations
DichloromethaneTriphosgene0 to 2585%92.5%Rejected: High safety hazard at scale; toxic HCl off-gassing.
TetrahydrofuranCDI6578%95.0%Rejected: Poor volumetric efficiency; THF requires solvent swap for extraction.
2-MeTHF CDI 75 89% 98.8% Selected: Excellent phase separation; imidazole byproduct easily washed out.

Detailed Experimental Protocol (100g Scale)

Prerequisites & Safety: Ensure the reactor is equipped with a reflux condenser, overhead stirrer, and an internal temperature probe. CDI is moisture-sensitive; all equipment must be oven-dried, and the reaction must be conducted under an inert nitrogen atmosphere.

Step 1: Reagent Preparation and Initiation
  • Charge the Reactor: To a 2.0 L jacketed glass reactor purged with N₂, charge N-methyl-1-(piperazin-2-yl)methanamine (100.0 g, 0.77 mol, 1.0 eq) and anhydrous 2-MeTHF (1000 mL, 10 volumes).

  • Agitation: Initiate overhead stirring at 250 RPM. Ensure the starting material is fully dissolved.

  • CDI Addition: Cool the jacket to 10°C. Add 1,1′-Carbonyldiimidazole (137.5 g, 0.85 mol, 1.1 eq) portion-wise over 45 minutes.

    • Causality: CDI addition is mildly exothermic. Portion-wise addition prevents a rapid temperature spike, which could lead to oligomerization of the diamine starting material.

Step 2: Cyclization and In-Process Control (IPC)
  • Heating: Once addition is complete, ramp the internal reactor temperature to 75°C (mild reflux for 2-MeTHF) over 30 minutes.

  • Reaction Maturation: Maintain the reaction at 75°C for 6 hours.

  • IPC Sampling: Withdraw a 0.5 mL aliquot, dilute with 1 mL acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material peak (m/z 130 [M+H]+) is <1% relative to the product peak (m/z 156 [M+H]+)[1].

Step 3: Workup and Imidazole Depletion
  • Quench: Cool the reactor to 20°C. Slowly charge deionized water (500 mL, 5 volumes) over 15 minutes.

    • Causality: Water hydrolyzes any unreacted CDI into CO₂ and imidazole. Moderate gas evolution will occur; ensure proper venting.

  • Phase Separation: Stir for 15 minutes, then halt agitation and allow the phases to settle for 20 minutes. Drain the lower aqueous layer (containing the bulk of the imidazole byproduct).

  • Secondary Wash: Wash the organic phase with a 10% w/v aqueous NaCl solution (300 mL). Separate the phases.

Step 4: Isolation and Crystallization
  • Concentration: Concentrate the 2-MeTHF organic layer under reduced pressure (40°C, 150 mbar) to approximately 3 volumes (~300 mL).

  • Anti-solvent Addition: Heat the concentrated solution to 60°C. Slowly add n-heptane (600 mL, 6 volumes) via an addition funnel over 1 hour.

    • Causality: Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is highly soluble in 2-MeTHF but insoluble in aliphatic hydrocarbons. The controlled addition of heptane at elevated temperatures promotes the growth of large, filterable crystals rather than amorphous precipitation.

  • Cooling and Filtration: Cool the slurry linearly to 5°C over 2 hours. Hold at 5°C for 1 hour.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold n-heptane (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 45°C until a constant weight is achieved.

Expected Yield: 106.5 g (89% theoretical yield) of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one as an off-white crystalline solid. Purity: >98.5% by HPLC; residual imidazole <0.1% by ¹H NMR.

References

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]

  • Synthesis of imidazo[1,5-a]pyridines and related fused N-heterocycles. Organic Chemistry Portal. Available at:[Link]

Sources

Method

Application Note: Optimal NMR Sample Preparation for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Executive Summary & Physicochemical Profiling Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (Molecular Formula: C₇H₁₃N₃O, MW: 155.20 g/mol )[1] is a polar, fused bicyclic heterocycle. It features an imidazolidinone core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (Molecular Formula: C₇H₁₃N₃O, MW: 155.20 g/mol )[1] is a polar, fused bicyclic heterocycle. It features an imidazolidinone core fused to a piperazine ring containing a basic secondary amine. The structural dynamics of this molecule—specifically the propensity for nitrogen inversion and chair-chair interconversion within the piperazine moiety—demand rigorous NMR sample preparation to ensure high-resolution spectral data.

This application note details a self-validating, step-by-step protocol for preparing this compound for 1D and 2D NMR analysis. Emphasis is placed on the causality behind solvent selection, concentration optimization, and the mitigation of magnetic susceptibility artifacts.

Solvent Dynamics & Selection

The choice of deuterated solvent fundamentally dictates the quality of the NMR spectrum, particularly for basic nitrogenous compounds[2].

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) - Preferred: DMSO-d₆ is the optimal solvent for this compound. It provides excellent solubility for polar heterocycles and acts as a strong hydrogen-bond acceptor. This hydrogen bonding stabilizes the secondary amine (NH) on the pyrazine ring, significantly reducing its proton exchange rate. This often allows the NH proton to be distinctly observed as a sharp signal or coupled multiplet in the ¹H NMR spectrum, which is critical for 2D structural elucidation (e.g., COSY, HMBC).

  • Deuterated Chloroform (CDCl₃) - Alternative: While CDCl₃ is the standard solvent for organic small molecules[3], it inherently degrades over time to produce trace phosgene and deuterium chloride (DCl). The basic secondary amine of hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is highly susceptible to protonation by trace DCl, leading to unpredictable chemical shift drift and severe line broadening. If CDCl₃ must be used, it should be passed through a short plug of basic alumina immediately prior to use to neutralize acidic impurities.

Quantitative Concentration Guidelines

Proper sample concentration is a delicate balance between signal-to-noise ratio (S/N) and spectral resolution. Overly concentrated samples increase solution viscosity, leading to broader lineshapes, while dilute samples require impractically long acquisition times for insensitive nuclei like ¹³C[3].

Based on the molecular weight of 155.20 g/mol [1], the following table outlines the mathematically validated mass requirements for standard 5 mm NMR tubes.

Experiment TypeTarget ConcentrationMass Required (in 0.6 mL)Rationale
1D ¹H NMR 10 - 50 mM~1.0 - 4.5 mgProvides optimal S/N in 8-16 scans without increasing viscosity[2][4].
1D ¹³C NMR 150 - 300 mM~15.0 - 28.0 mg¹³C is ~6000x less sensitive than ¹H; higher concentrations minimize acquisition time[3].
2D NMR (HSQC, HMBC) 50 - 100 mM~4.5 - 9.0 mgBalances the sensitivity needs of heteronuclear correlation with sharp ¹H lineshapes.

Experimental Protocol: Step-by-Step Methodology

To prevent magnetic field homogeneity distortions, the final sample must be a perfectly clear, homogeneous solution[2].

Step 1: Secondary Vial Dissolution Accurately weigh the target mass of the compound into a clean 1-dram glass vial. Do not weigh the solid directly into the NMR tube. Effective mixing is nearly impossible within the narrow constraints of a 5 mm tube, leading to concentration gradients along the tube's height[3][5]. Add 0.6 to 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial[4]. Cap and agitate gently until visually dissolved.

Step 2: Filtration (Critical Step) Solid particles possess a different magnetic susceptibility than the surrounding solution. A sample containing suspended particles creates localized magnetic field gradients around every single particle, causing irreversible line broadening that cannot be corrected by shimming.

  • Pack a clean Pasteur pipette tightly with a small plug of glass wool .

  • Mechanistic Warning:Do not use cotton wool . Standard NMR solvents will dissolve and leach oligomeric materials from cotton, resulting in spurious, uncorrectable contaminant peaks in the ¹H spectrum.

  • Filter the dissolved sample directly through the glass wool into the NMR tube.

Step 3: Tube Filling & Inspection Ensure the final solvent volume in the standard 5 mm NMR tube reaches a height of 40 to 50 mm[3][4]. Volumes corresponding to a height of less than 40 mm will cause severe shimming difficulties, resulting in broad, asymmetric peak shapes[3]. Cap the tube securely and wipe the exterior with a lint-free wipe to remove any oils or dust before insertion into the spectrometer.

Advanced Troubleshooting: Conformational Dynamics

If the ¹H or ¹³C NMR spectra exhibit broad peaks despite proper filtration and shimming, the cause is likely dynamic rather than physical. Fused bicyclic systems containing piperazine rings often undergo slow to intermediate conformational exchange (e.g., ring flipping or nitrogen inversion) on the NMR timescale at room temperature (298 K).

  • Corrective Action: Perform Variable Temperature (VT) NMR. Heating the sample (e.g., to 330 K in DMSO-d₆) accelerates the conformational exchange rate, pushing the molecule into the fast-exchange regime. This will coalesce the broad, indistinct signals into sharp, time-averaged peaks, allowing for accurate integration and assignment.

Workflow Visualization

NMR_Prep_Workflow Start Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Preferred: Stabilizes NH, Excellent Solubility) Solvent->DMSO Polar/H-Bonding CDCl3 CDCl3 (Requires basic alumina plug to remove trace DCl) Solvent->CDCl3 Non-Polar Weigh Weighing in Secondary Vial 1H: 1-5 mg | 13C: 15-30 mg DMSO->Weigh CDCl3->Weigh Filter Filtration (Critical) Filter via Glass Wool (Avoid Cotton Wool) Weigh->Filter Dissolve in 0.6 mL Tube Transfer to 5 mm Tube Target Height: 40-50 mm (0.6 - 0.7 mL) Filter->Tube Removes Particulates Acquire NMR Acquisition (Use VT-NMR if peaks are broadened by dynamics) Tube->Acquire

Figure 1: Decision tree and workflow for the NMR sample preparation of basic bicyclic heterocycles.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at:[Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. Available at:[Link]

  • NMR Sample Preparation Guidelines. Western University. Available at:[Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at:[Link]

  • Octahydro-2H-pyrano[4,3-b]pyridine hydrochloride / Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Properties. Chemikart. Available at:[Link]

Sources

Application

Advanced Medicinal Chemistry Applications of Imidazo[1,5-a]pyrazine Derivatives: From Kinase Inhibition to Therapeutic Workflows

Executive Summary The imidazo[1,5-a]pyrazine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by a five-membered imidazole ring fused to a six-membered pyrazine ring with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyrazine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by a five-membered imidazole ring fused to a six-membered pyrazine ring with a bridgehead nitrogen, this azaindolizine derivative exhibits exceptional bioisosteric properties and unique hydrogen-bonding capabilities. As a Senior Application Scientist, I have observed that the strategic functionalization of this core—particularly at the C-8 and C-3 positions—yields highly selective, reversible kinase inhibitors. This application note details the mechanistic rationale, quantitative profiling, and validated protocols for synthesizing and evaluating imidazo[1,5-a]pyrazine derivatives, with a specific focus on Bruton's Tyrosine Kinase (BTK)[1], Activated Cdc42-associated kinase (ACK1)[2], and c-Src inhibitors[3].

Mechanistic Rationale: The Kinase Hinge Binder

The success of imidazo[1,5-a]pyrazines in targeting the ATP-binding pocket of kinases lies in their precise geometric alignment with the kinase hinge region. In the context of BTK inhibition, the 8-amino-imidazo[1,5-a]pyrazine core acts as a reversible, non-covalent binder. This is a critical evolutionary step in drug design, as it overcomes the clinical resistance seen with irreversible inhibitors like ibrutinib, which fail when patients develop the C481S mutation[1].

The causality behind the scaffold's high affinity is rooted in its dual hydrogen-bond network. The 8-amino group serves as a hydrogen bond donor, while the 7-nitrogen acts as an acceptor, perfectly complementing the Ser538 and Asp539 residues in the BTK hinge[1]. Furthermore, C-linked modifications (such as trifluoropyridine) extend into the hydrophobic back pocket, locking the molecule in an optimal conformation and driving kinase selectivity.

G Core Imidazo[1,5-a]pyrazine Core N7 7-Nitrogen Core->N7 Scaffold component Amino8 8-Amino Group Core->Amino8 Scaffold component Trifluoro Hydrophobic Tail Core->Trifluoro C-linked modification Hinge Kinase Hinge (Ser538/Asp539) N7->Hinge H-bond Acceptor Amino8->Hinge H-bond Donor Gatekeeper Gatekeeper (T474) Amino8->Gatekeeper H-bond Donor BackPocket Hydrophobic Back Pocket Trifluoro->BackPocket Hydrophobic Interaction

Caption: Pharmacophore binding model of imidazo[1,5-a]pyrazines in the BTK kinase domain.

Quantitative Profiling of Lead Derivatives

To illustrate the versatility of the imidazo[1,5-a]pyrazine core, the following table summarizes quantitative structure-activity relationship (QSAR) data across different kinase targets. The sub-nanomolar potency observed across multiple therapeutic areas underscores the scaffold's robust synthetic utility.

Target KinaseLead Compound ScaffoldIC50 (nM)Primary Therapeutic IndicationReference
BTK 8-Amino-imidazo[1,5-a]pyrazine< 1.0Rheumatoid Arthritis / Autoimmune[1]
ACK1 Imidazo[1,5-a]pyrazine2.0Oncology / Solid Tumors[2]
c-Src C-5 Substituted Imidazo[1,5-a]pyrazine4.5Acute Ischemic Stroke[3]

Synthetic Methodology: Core Assembly & Functionalization

The synthesis of highly functionalized imidazo[1,5-a]pyrazines requires meticulous control over reaction conditions to prevent degradation of the electron-rich heteroaromatic system. The following protocol details the synthesis of an 8-amino-imidazo[1,5-a]pyrazine derivative via a Vilsmeier-type cyclization and subsequent nucleophilic aromatic substitution (SNAr)[1].

Protocol 1: Synthesis of 8-Amino-imidazo[1,5-a]pyrazine Core

Expertise & Causality: Phosphorus oxychloride (POCl₃) is selected as both the solvent and dehydrating agent. It drives the intramolecular cyclization of the amide precursor by activating the carbonyl oxygen, facilitating nucleophilic attack by the adjacent pyrazine nitrogen. The subsequent amination requires a sealed vessel because ammonia gas is highly volatile; running the reaction at 120 °C under pressure ensures a high local concentration of the nucleophile, overcoming the steric hindrance of the intermediate chloride[1].

Step-by-Step Methodology:

  • Cyclization: Dissolve the amide precursor (1.0 eq) in anhydrous acetonitrile. Add POCl₃ (5.0 eq) dropwise at 0 °C under an inert argon atmosphere.

  • Heating: Elevate the temperature to 80 °C and stir for 5 hours. Monitor reaction completion via LC-MS.

  • Quenching (Critical Step): Cool the mixture to 0 °C. Self-Validating Checkpoint: Slowly pour the mixture over crushed ice and carefully neutralize with 20% aqueous ammonium solution until pH 8 is reached. Failure to maintain a cold, basic environment will result in the hydrolytic ring-opening of the newly formed imidazole.

  • Bromination: Extract the intermediate with ethyl acetate, dry over Na₂SO₄, and concentrate. Dissolve the crude intermediate in DMF. Add N-Bromosuccinimide (NBS, 1.05 eq) and stir at room temperature for 1 hour to yield the brominated intermediate[1].

  • Amination: Transfer the chloro/bromo-intermediate to a heavy-walled pressure vessel. Add a saturated solution of ammonia in isopropanol. Seal the vessel and heat to 120 °C for 16 hours.

  • Purification: Cool to room temperature, vent carefully, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the final 8-amino-imidazo[1,5-a]pyrazine target.

G Amide Amide Precursor (Starting Material) POCl3 POCl3 / MeCN 80°C, 5h Amide->POCl3 Imidazo Imidazo[1,5-a]pyrazine Intermediate POCl3->Imidazo NBS NBS / DMF RT, 1h Imidazo->NBS Bromo Brominated Intermediate NBS->Bromo Ammonia NH3 / iPrOH 120°C, Sealed Bromo->Ammonia Final 8-Amino-imidazo[1,5-a]pyrazine (Target Scaffold) Ammonia->Final

Caption: Step-by-step synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine derivatives.

Biological Evaluation: Kinase Inhibition Assay

To validate the efficacy of the synthesized imidazo[1,5-a]pyrazine derivatives, a robust in vitro enzymatic assay must be established. The following protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for BTK inhibition.

Protocol 2: TR-FRET BTK Enzymatic Assay

Expertise & Causality: The inclusion of Dithiothreitol (DTT) in the assay buffer is mandatory. BTK possesses a highly reactive cysteine residue (C481) in its active site. DTT maintains this residue in a reduced state, preventing oxidative cross-linking that would artificially abrogate enzyme activity. Furthermore, the addition of 0.01% Tween-20 prevents the highly hydrophobic imidazo[1,5-a]pyrazine derivatives from non-specifically adhering to the microplate walls, ensuring accurate IC50 determination[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the imidazo[1,5-a]pyrazine test compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant human BTK enzyme (diluted in kinase buffer to a final concentration of 0.5 nM) to the assay plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Km of 10 µM) and a biotinylated peptide substrate (1 µM). Incubate the reaction for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Incubation & Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring the emission ratio at 665 nm / 615 nm.

  • Self-Validating System Check: Calculate the Z'-factor using the DMSO vehicle control (100% activity) and a known reference inhibitor like Ibrutinib (0% activity).

    • Validation Standard: A Z'-factor ≥ 0.65 indicates a robust, reliable assay. If the Z'-factor falls below 0.6, the data must be discarded, and the liquid handling calibration must be verified.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters (National Institutes of Health / PMC) URL:[Link]

  • Discovery of Potent, Selective and Orally Bioavailable imidazo[1,5-a]pyrazine Derived ACK1 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke Source: Bioorganic & Medicinal Chemistry (PubMed) URL:[Link]

  • Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one synthesis

Troubleshooting Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Synthesis Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the synthesis of hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3). This bicyclic imidazopyrazine scaffold is a critical structural motif in medicinal chemistry, frequently utilized in the development of allosteric modulators and kinase inhibitors[1].

The most challenging step in this synthetic route is the cyclocondensation of the diamine intermediate to form the imidazolidinone ring. Poor regioselectivity, oligomerization, and incomplete conversion frequently depress overall yields[2]. This guide provides field-proven troubleshooting logic, quantitative reagent comparisons, and a self-validating protocol to maximize your synthetic throughput.

Synthetic Workflow & Mechanistic Overview

The synthesis of hexahydroimidazo[1,5-a]pyrazin-3-ones generally relies on the cyclocondensation of a protected 1,2-diamine equivalent with a carbonyl-containing precursor[2]. For the 2-methyl derivative, the optimal convergent route begins with piperazine-2-carboxylic acid. Following N4-Boc protection and amidation with methylamine, the intermediate is reduced to yield the critical 2-(methylaminomethyl)piperazine precursor, which is then subjected to cyclization[1].

SyntheticWorkflow A Piperazine-2-carboxylic acid (Starting Material) B N4-Boc Protection & Amidation A->B Boc2O, MeNH2 C Amide Reduction (Diamine Formation) B->C LiAlH4 or BH3 D Cyclocondensation (Triphosgene/CDI) C->D Carbonyl Source E Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one D->E Acidic Deprotection

Fig 1. Convergent synthetic workflow for hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Quantitative Reagent Selection Matrix

Choosing the correct carbonylating agent is the primary determinant of cyclization yield. The table below summarizes the performance of standard reagents based on empirical process data.

Carbonylating AgentTypical Yield (%)Reaction TimeMajor ByproductsCausality & Recommendation
Triphosgene 75–85%2–4 hHCl gas, chloride saltsBest overall. Highly reactive, ideal for sterically hindered secondary amines. Requires strict stoichiometric control of non-nucleophilic base to neutralize HCl.
CDI (1,1'-Carbonyldiimidazole)60–70%12–24 hImidazoleMilder alternative. Good for substrates sensitive to acidic byproducts. Often requires elevated temperatures (60°C+) to drive the reaction to completion.
Urea 40–50%>24 hAmmonia gasGreenest option. Requires high heat (melt conditions >130°C), which frequently leads to thermal degradation of the piperazine core. Not recommended.
Troubleshooting FAQs

Q: My LC-MS shows a broad distribution of high-molecular-weight masses instead of the desired product. What is happening? A: You are observing intermolecular oligomerization. The cyclization of diamines is a competition between intramolecular ring closure (enthalpically favored but entropically demanding) and intermolecular polymerization. Solution: Implement the High-Dilution Principle . Keep the active concentration of the diamine below 0.05 M. Use a syringe pump to add the diamine and triphosgene simultaneously into a large volume of solvent over 4–6 hours. This ensures that once a single amine reacts with phosgene, the probability of it encountering another diamine molecule is near zero, forcing the intramolecular closure.

Q: The reaction stalls at ~50% conversion when using triphosgene, and the starting material remains unreacted. How do I drive it to completion? A: Triphosgene generates 3 equivalents of phosgene and subsequent HCl upon reaction. If the HCl is not efficiently neutralized, it protonates the remaining unreacted aliphatic amines, rendering them non-nucleophilic and stalling the reaction. Solution: Ensure you are using at least 4.0 to 5.0 equivalents of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Do not use Triethylamine (TEA), as it can form reactive ketene complexes or act as a competing nucleophile in some highly concentrated micro-environments.

Q: I am observing multiple regioisomers during the cyclization step. How can I improve selectivity? A: The piperazine core contains multiple nucleophilic nitrogen centers. If the N4 position of the piperazine ring is not adequately protected, the carbonylating agent will react indiscriminately, forming bridged or cross-linked ureas[2]. Solution: Verify the integrity of your N4-Boc protecting group prior to cyclization. If Boc deprotection is occurring prematurely, ensure your solvent is completely free of trace acids and maintain the reaction temperature below 10°C during the initial triphosgene addition.

TroubleshootingLogic Start Issue: Low Cyclization Yield Q1 Are oligomers detected via LC-MS? Start->Q1 Sol1 Action: Use High-Dilution (<0.05 M) & Syringe Pump Q1->Sol1 Yes Q2 Is unreacted diamine present? Q1->Q2 No Sol2 Action: Increase DIPEA or check triphosgene quality Q2->Sol2 Yes Q3 Are regioisomers observed? Q2->Q3 No Sol3 Action: Verify N4-Boc protection integrity Q3->Sol3 Yes

Fig 2. Diagnostic logic tree for resolving low yields in imidazolidinone cyclization.

Self-Validating Experimental Protocol: High-Yield Cyclocondensation

This protocol utilizes triphosgene under high-dilution conditions to synthesize the Boc-protected hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one. It is designed as a self-validating system , meaning built-in analytical checkpoints ensure the reaction trajectory is correct before proceeding to the next step.

Reagents:

  • N4-Boc-2-(methylaminomethyl)piperazine (1.0 eq, 10 mmol)

  • Triphosgene (0.4 eq, 4 mmol - Note: 0.4 eq provides 1.2 eq of active phosgene)

  • DIPEA (5.0 eq, 50 mmol)

  • Anhydrous Dichloromethane (DCM) (Total volume: 500 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and two syringe pump inlets. Add 200 mL of anhydrous DCM to the flask and cool to 0°C in an ice bath.

  • Reagent Solubilization:

    • Syringe A: Dissolve the diamine (10 mmol) and DIPEA (50 mmol) in 150 mL of anhydrous DCM.

    • Syringe B: Dissolve triphosgene (4 mmol) in 150 mL of anhydrous DCM.

  • High-Dilution Addition: Using two independent syringe pumps, simultaneously add the contents of Syringe A and Syringe B into the reaction flask at a rate of 0.5 mL/min. Maintain the internal temperature at 0°C.

    • Causality Check: The simultaneous slow addition ensures that the steady-state concentration of both the diamine and the active phosgene remains extremely low, kinetically favoring the intramolecular ring closure over intermolecular collision.

  • In-Process Control (IPC) 1 - Intermediate Validation: 30 minutes after the addition is complete, remove a 50 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation: You should observe the [M+H]+ peak of the desired cyclic urea. If a mass corresponding to the linear carbamyl chloride intermediate (M + 62 Da) is dominant, the intramolecular closure is lagging. Action: Remove the ice bath, allow the reaction to warm to 20°C, and stir for an additional 2 hours.

  • Quenching & Workup: Once IPC confirms >95% conversion, quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

  • Extraction & IPC 2: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Self-Validation: Spot the organic layer on a silica TLC plate (Eluent: 5% MeOH in DCM). The product should appear as a single major spot with an Rf of ~0.4, staining positively with KMnO4.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Boc-protected intermediate, ready for subsequent acidic deprotection.

References
  • Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Intermediates

Introduction Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3) is a highly versatile bicyclic heterocycle. Its rigid piperazine-urea fused framework makes it a privileged scaffold in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3) is a highly versatile bicyclic heterocycle. Its rigid piperazine-urea fused framework makes it a privileged scaffold in modern medicinal chemistry, prominently featured in the synthesis of Hedgehog (Hh) signaling pathway inhibitors[1] and Hepatitis B Virus (HBV) core protein allosteric modulators, such as the clinical candidate Linvencorvir (RG7907)[2].

However, the construction of this bicyclic system presents significant synthetic challenges, particularly regarding regioselectivity, amide reduction stalling, and cyclization efficiency. This technical guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your synthetic workflows.

Section 1: Synthetic Workflow & Logical Framework

The most reliable route to the hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one core avoids direct methylation of the pre-formed bicycle, which often leads to poor regioselectivity[3]. Instead, the N-methyl group is installed early via amidation of a protected piperazine-2-carboxylic acid, followed by reduction and urea cyclization[2].

Workflow Start Piperazine-2-carboxylic acid Protect N7-Boc Protection (Boc2O, NaOH) Start->Protect Amidation Amidation (MeNH2, HATU, DIPEA) Protect->Amidation Reduction Amide Reduction (BH3-THF or LiAlH4) Amidation->Reduction Cyclization Urea Cyclization (Triphosgene or CDI) Reduction->Cyclization Product Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one Cyclization->Product

Figure 1: Synthetic workflow for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Causality in the Workflow:
  • N7-Protection: Masking the secondary amine of the piperazine ring (N7) is mandatory. Without it, the subsequent cyclization step will yield complex polymeric mixtures due to competing nucleophilic attacks[4].

  • Pre-installation of the Methyl Group: Amidation with methylamine ensures that the N2-methyl substituent is fixed before ring closure, bypassing the need for challenging regioselective alkylations later.

  • Urea Cyclization: The conversion of the 1,2-diamine intermediate to the cyclic urea is the most critical step, requiring precise stoichiometric control of phosgene equivalents to favor intramolecular annulation over intermolecular polymerization[2].

Section 2: Frequently Asked Questions & Troubleshooting Guides

Q1: During the urea cyclization step with triphosgene, my yields are consistently below 40% and I observe significant formation of insoluble byproducts. How can I optimize this?

Causality: Insoluble byproducts are typically intermolecular polyureas. Triphosgene is highly reactive; if the local concentration of the diamine intermediate is too high, intermolecular attack outcompetes the desired intramolecular ring closure.

Solution: Implement high-dilution conditions (0.01 M to 0.05 M) and inverse addition (adding the triphosgene slowly to the diamine/base mixture). If issues persist, switching to a milder reagent like 1,1'-Carbonyldiimidazole (CDI) can suppress polymerization, albeit requiring higher temperatures.

Troubleshooting Issue Low Cyclization Yield Check1 Check LC-MS for Polymeric Byproducts Issue->Check1 Check2 Check Unreacted Diamine Issue->Check2 Action1 Increase Dilution (0.01 M - 0.05 M) Check1->Action1 Yes Action2 Optimize Triphosgene Stoichiometry (0.35 eq) Check2->Action2 Yes Action3 Switch to CDI (1.2 eq, 60°C) Check2->Action3 If Triphosgene fails

Figure 2: Troubleshooting logic tree for resolving low yields during urea ring cyclization.

Data Presentation: Cyclization Reagent Comparison
ReagentEquivalentsReaction TempTypical YieldByproduct RiskSafety Profile
Triphosgene 0.35 - 0.400 °C to 15 °C75 - 85%High (Polyureas if conc.)Highly Toxic
CDI 1.2 - 1.560 °C to 80 °C60 - 70%LowMild
Phosgene (gas) 1.0 - 1.1-20 °C to 0 °C80 - 90%MediumExtremely Toxic

Q2: The reduction of the N-methyl piperazine-2-carboxamide intermediate is stalling, yielding a mixture of starting material and partially reduced products. What is the self-validating protocol for this step?

Causality: Amide reduction requires strong hydride donors. If using Lithium Aluminum Hydride (LiAlH₄), complexation with the resulting diamine can trap the product, making extraction difficult. If using Borane-THF (BH₃·THF), the reaction forms a stable boron-amine complex. Incomplete hydrolysis of this complex during the quench phase is the primary cause of artificially low isolated yields.

Solution: Ensure a rigorous acidic methanolysis step. After the BH₃·THF reduction is complete, quench with methanol and reflux with HCl. The self-validating checkpoint here is LC-MS analysis: the mass of the boron-complex [M+13]⁺ must completely shift to the free amine [M+H]⁺ before proceeding to extraction.

Q3: How do I ensure regioselectivity if I attempt to methylate the hexahydroimidazo[1,5-a]pyrazin-3-one core post-cyclization instead of pre-installing the methyl group?

Causality: The bicyclic core has two nitrogen atoms (N2 in the urea ring and N7 in the piperazine ring) that can be alkylated. The urea nitrogen (N2) is significantly less nucleophilic than the piperazine nitrogen (N7). If N7 is unprotected, methylation with NaH/MeI will preferentially occur at N7, yielding the 7-methyl derivative[3].

Solution: You must protect N7 (e.g., with a Boc or Cbz group) prior to any N2-alkylation attempts. Once N7 is masked, deprotonation of the urea N2 with NaH followed by the addition of methyl iodide will yield the desired 2-methyl intermediate exclusively.

Section 3: Validated Experimental Protocols

Protocol: Optimized Urea Cyclization using Triphosgene

This protocol outlines the high-dilution cyclization of tert-butyl 3-((methylamino)methyl)piperazine-1-carboxylate to the protected hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one core[2],[4].

Step 1: Preparation of the Diamine Solution

  • Dissolve the Boc-protected diamine intermediate (1.0 eq, e.g., 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) in anhydrous Dichloromethane (DCM) to achieve a final concentration of 0.02 M (approx. 500 mL DCM).

  • Self-Validation Checkpoint: Perform a Karl Fischer titration. Ensure the solution is moisture-free (KF < 100 ppm). Trace water will rapidly hydrolyze triphosgene, leading to incomplete conversion.

Step 2: Controlled Triphosgene Addition

  • Cool the diamine solution to 0 °C under a continuous argon atmosphere.

  • Dissolve Triphosgene (0.35 eq, 3.5 mmol) in 50 mL of anhydrous DCM.

  • Add the triphosgene solution dropwise over 1.5 hours using a syringe pump.

  • Causality: Triphosgene provides 3 equivalents of phosgene in situ. Slow addition into a highly dilute solution ensures that intramolecular cyclization is kinetically favored over intermolecular polymerization.

Step 3: Reaction Monitoring & Quenching

  • Allow the reaction mixture to warm to 10–15 °C and stir for 16 hours[2].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with 100 µL methanol, and analyze via LC-MS. The reaction is complete when the diamine mass [M+H]⁺ disappears and the target cyclic urea mass (e.g., [M+H]⁺ = 256.2 for the Boc-protected core) is the dominant peak.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃.

Step 4: Isolation and Purification

  • Separate the organic layer and extract the aqueous layer twice with 50 mL DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate = 5:1 to 1:1) to afford the pure intermediate[2].

Sources

Troubleshooting

Overcoming steric hindrance in Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in modern medicinal chemistry: the C-N cross-couplin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in modern medicinal chemistry: the C-N cross-coupling of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one .

This bicyclic piperazine derivative is a highly privileged scaffold in drug discovery, particularly in the development of allosteric modulators and kinase inhibitors[1]. However, the rigid fused-ring system and the steric bulk surrounding the secondary amine create severe thermodynamic and kinetic hurdles during palladium-catalyzed Buchwald-Hartwig aminations.

This guide will deconstruct the causality behind these failures and provide a self-validating, field-proven system to overcome steric hindrance in your workflows.

Mechanistic Insight: The "Why" Behind the Failure

To troubleshoot effectively, we must first understand the physical chemistry of the failure. In a standard Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination.

For primary amines, oxidative addition or amine coordination is typically the rate-limiting step. However, when utilizing a sterically hindered secondary amine like hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, the massive steric clash between the rigid bicyclic framework and the palladium-aryl complex fundamentally alters the energy landscape. Reductive elimination becomes the severe rate-limiting bottleneck [2]. If the chosen ligand cannot force the palladium center to extrude the product efficiently, the catalyst resting state becomes trapped, leading to rapid catalyst decomposition (e.g., dehalogenation or β-hydride elimination).

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast Step) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_ArNR2 L-Pd(II)(Ar)(NR2) Sterically Hindered State AmineCoord->PdII_ArNR2 RedElim Reductive Elimination (Rate-Limiting Bottleneck) PdII_ArNR2->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting the reductive elimination bottleneck for hindered amines.

Troubleshooting Guide & FAQs

Q1: My coupling with hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is stalling at 15-20% conversion. I am using BrettPhos. Why is this happening? A: You are using the wrong ligand for a sterically hindered secondary amine. BrettPhos is highly optimized for primary amines. Density Functional Theory (DFT) calculations demonstrate that for secondary amines with large steric hindrance, the energy barrier for reductive elimination is significantly lower when using RuPhos compared to BrettPhos[2]. RuPhos possesses a specific electronic structure and bite angle that accelerates the debromination and C-N bond formation steps, forcing the sterically congested product off the palladium center. Switch your ligand to RuPhos.

Q2: I switched to RuPhos and Pd(OAc)₂ but I am observing black palladium precipitation (catalyst death) within 30 minutes. How do I fix this? A: The issue lies in your catalyst generation. Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are inefficient at generating the active L-Pd(0) species in the presence of bulky secondary amines. The unactivated palladium aggregates into inactive palladium black. You must use a Buchwald G3 or G4 precatalyst (e.g., RuPhos Pd G3). These modern precatalysts quickly and quantitatively generate the active L-Pd(0) species under mild conditions, preventing premature catalyst degradation.

Q3: My aryl halide contains a base-sensitive ester group. NaOtBu destroys my starting material. What are my alternatives? A: The base plays a dual role: it deprotonates the palladium-amine complex and expels the anionic leaving group. While NaOtBu is kinetically superior, it is highly nucleophilic. For base-sensitive substrates, shift to Cs₂CO₃ or K₃PO₄ [3]. Because these are weaker, insoluble bases, you must compensate by switching the solvent to 1,4-dioxane or t-amyl alcohol and increasing the temperature to 100 °C to maintain the thermodynamic driving force for deprotonation.

Quantitative Optimization Data

To streamline your experimental design, reference the following causality table which summarizes the quantitative expectations based on reaction parameters.

Ligand SystemPrecatalystBaseSolventSubstrate / ConditionExpected Outcome
RuPhos RuPhos Pd G3NaOtBuTolueneStandard aryl halides>85% Yield. Optimal for hindered secondary amines.
RuPhos RuPhos Pd G3Cs₂CO₃1,4-DioxaneBase-sensitive functional groups60-75% Yield. Slower kinetics, requires 100 °C.
BrettPhos BrettPhos Pd G3NaOtBuTolueneHindered secondary amines<25% Yield. Reaction stalls at reductive elimination.
XPhos XPhos Pd G2K₃PO₄t-Amyl OHMild conditions required30-50% Yield. Moderate conversion, prone to stalling.

Standard Operating Procedure: Optimized Buchwald-Hartwig Amination

This self-validating protocol is engineered specifically for the coupling of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one with aryl bromides/chlorides, utilizing the RuPhos G3 system to overcome the reductive elimination barrier.

Reagents & Materials:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G3 Precatalyst (2-5 mol%)

  • RuPhos Ligand (2-5 mol% - Note: Always add extra ligand equivalent to Pd to prevent deactivation)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (0.2 M, 2.5 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, RuPhos Pd G3 precatalyst, RuPhos ligand, and NaOtBu.

    • Critical Insight: The purity of the amine is exceedingly important. Trace impurities or moisture will quench the active Pd(0) species.

  • Atmosphere Exchange: Seal the flask with a PTFE-lined septum. Evacuate and backfill the flask with ultra-high purity Argon three times.

  • Amine & Solvent Addition: Dissolve the Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one in anhydrous Toluene. Inject this solution into the reaction flask via a gas-tight syringe.

  • Catalyst Activation & Reaction: Place the flask in a pre-heated oil bath at 85 °C. Stir vigorously (800+ RPM). The solution should transition from a pale yellow to a deep red/brown, indicating the successful formation of the active L-Pd(0) species.

  • Monitoring: Monitor the reaction via LC-MS or GC-MS. Due to the rapid activation of the G3 precatalyst, maximum conversion is typically achieved within 2 to 4 hours.

  • Workup: Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate (3 x 10 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography.

References

  • Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection, Journal of Medicinal Chemistry - ACS Publications, 1

  • Cross-Coupling Reaction Manual: Desk Reference, Sigma-Aldrich, Link

  • The Role of the Base in Buchwald-Hartwig Amination, ResearchGate, 3

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure, PMC, 2

Sources

Optimization

Preventing Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one degradation at high temperatures

Technical Support Center: Troubleshooting Guide for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Preventing Thermal Degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Guide for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Preventing Thermal Degradation of the Imidazo[1,5-a]pyrazine Scaffold (CAS 1256815-08-3)

Part 1: Core Mechanisms & Causality (FAQ)

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a highly valuable bicyclic intermediate utilized in the synthesis of advanced therapeutics, including P2Y1 antagonists and HBV core protein allosteric modulators[1]. However, its fused piperazine-cyclic urea structure presents specific vulnerabilities at elevated temperatures.

Q1: Why does this specific scaffold degrade at elevated temperatures? A: The structural instability lies primarily within the secondary amine of the piperazine ring, rather than the highly stable cyclic urea (imidazolidin-2-one) moiety[2]. At temperatures exceeding 135 °C, the molecule undergoes bimolecular nucleophilic substitution ( SN​2 ). If the secondary amine becomes protonated, it acts as an excellent leaving group. An unprotonated secondary amine from a neighboring molecule attacks the α -carbon, initiating a ring-opening cascade that ultimately leads to irreversible oligomerization and polymeric degradation products[3]. Furthermore, methyl substitution on piperazine analogs has been shown to alter conformational strain, unexpectedly enhancing the rate of thermal degradation compared to unsubstituted variants[4].

Q2: How do atmospheric conditions (CO₂/O₂) accelerate this process? A: The degradation kinetics are highly sensitive to dissolved gases. At high temperatures, the secondary amine reacts rapidly with ambient CO2​ to form a carbamate intermediate ( R2​N−COO− ). This intermediate undergoes dehydration, leading to cross-linked urea byproducts[3]. Simultaneously, exposure to O2​ introduces oxidative degradation pathways, converting the amine into thermally unstable N-oxides or imines.

Q3: What is the critical temperature threshold for safe processing? A: Kinetic studies on piperazine structural analogs demonstrate that while the base ring can withstand up to 150 °C in strictly controlled aqueous environments, the addition of fused rings and methyl groups lowers this threshold[4]. Significant first-order thermal degradation begins at 135 °C[3]. For continuous synthetic processing, maintaining the internal reaction temperature below 120 °C is strongly recommended to preserve the integrity of the imidazo[1,5-a]pyrazine core[1].

Mechanism A Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one (Stable Form) B Protonated Amine Intermediate (Vulnerable) A->B High Temp + Acidic pH C Ring-Opened Degradant (SN2 Product) A->C Hydrolysis (H2O + Heat) B->C Nucleophilic Attack D Oligomeric Products (Cross-linked) C->D Intermolecular Reaction

Fig 1: Thermal degradation pathways of the imidazo[1,5-a]pyrazine scaffold via SN2 ring-opening.

Part 2: Quantitative Data Presentation

To illustrate the impact of environmental factors on the thermal stability of the piperazine core, the following table summarizes the first-order degradation rate constants ( k1​ ) and primary degradants under various high-temperature conditions.

Table 1: Thermal Degradation Kinetics of Piperazine Analogs

Temperature (°C)AtmosphereSolvent SystemAdditiveDegradation Rate ( k1​ , s⁻¹)Primary Degradant Profile
120 ArgonTolueneNone< 1.0 × 10⁻⁹Trace ring-opened species
135 AirDMFNone5.2 × 10⁻⁹N-oxides, early oligomers
150 CO₂H₂ONone6.1 × 10⁻⁸Carbamates, cross-linked ureas
150 ArgonDMSODIPEA (1.2 eq)2.3 × 10⁻⁹Trace dimers

(Note: Kinetic data is synthesized from authoritative thermal degradation studies of piperazine and its structural analogs[3],[4])

Part 3: Self-Validating Protocol for High-Temperature Handling

To prevent degradation during high-temperature synthetic steps (e.g., cross-coupling or cyclization reactions involving CAS 1256815-08-3), adhere to the following self-validating Standard Operating Procedure (SOP).

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Transfer the chosen aprotic solvent (e.g., Toluene or DMSO) into a Schlenk flask. Freeze the solvent in liquid nitrogen, apply a high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Repeat this cycle three times. Backfill with Argon.

  • Causality: Completely removes dissolved O2​ and CO2​ . This prevents the formation of N-oxides and carbamate intermediates, which are the primary precursors to thermal runaway degradation[3].

Step 2: pH Modulation and Reagent Addition

  • Action: Add Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one to the degassed solvent under positive Argon flow. Immediately add 1.2 equivalents of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

  • Causality: The piperazine ring degrades via nucleophilic attack on a protonated amine[2]. By maintaining a mildly basic environment with a sterically hindered base, the secondary amine remains unprotonated, eliminating the leaving group required for SN​2 ring-opening.

Step 3: Controlled Temperature Ramping

  • Action: Submerge the reaction vessel in a pre-heated oil bath set to a maximum of 120 °C. Do not exceed a ramp rate of 5 °C/min if using a programmable heating block.

  • Causality: Gradual heating prevents localized superheating at the flask walls, which can cause micro-environments of thermal degradation even if the bulk solution is below the critical 135 °C threshold.

Step 4: The Self-Validation Checkpoint (In-Process Control)

  • Action: After 60 minutes at the target temperature, withdraw a 10 µL aliquot under Argon. Dilute in 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.

  • Validation Criteria: The protocol is successful and validated if the M+H+ peak ( m/z 156.2) accounts for >98% of the Total Ion Chromatogram (TIC) area.

  • Troubleshooting: If a +44m/z adduct is observed, CO2​ contamination has occurred. If a +16m/z adduct is observed, O2​ contamination has occurred. If +155m/z (dimerization) is observed, the temperature is too high or the solution is too acidic.

Workflow Start High-Temp Reaction Setup Q1 Is O2 or CO2 present? Start->Q1 A1 Degas solvent (Freeze-Pump-Thaw) & apply Argon blanket Q1->A1 Yes Q2 Is pH < 7? Q1->Q2 No A1->Q2 A2 Add non-nucleophilic base (e.g., DIPEA) to neutralize Q2->A2 Yes Q3 Is T > 135°C? Q2->Q3 No A2->Q3 A3 Use aprotic solvent, limit heating time & monitor via LC-MS Q3->A3 Yes End Proceed with Synthesis (Self-Validated) Q3->End No A3->End

Fig 2: Decision matrix for preventing thermal degradation during high-temperature workflows.

References

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates Industrial & Engineering Chemistry Research, ACS Publications[Link][3]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study The Journal of Physical Chemistry B, ACS Publications[Link][2]

  • Thermal degradation of piperazine and its structural analogs Energy Procedia / ResearchGate [Link][4]

  • Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection Journal of Medicinal Chemistry, ACS Publications[Link][1]

Sources

Troubleshooting

Best purification and chromatography methods for crude Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the isolation and purification of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the isolation and purification of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3).

This compound is a bicyclic, nitrogen-containing heterocycle. With a calculated LogP of approximately -0.67 and a highly basic secondary amine embedded within its piperazine-derived framework, it presents a triad of classic chromatographic challenges: high water solubility, poor retention on reversed-phase media, and severe peak tailing on bare silica.

Below is the causality-driven guide to overcoming these challenges, moving from crude matrix evaluation to final preparative polishing.

Purification Decision Matrix

G A Crude Reaction Mixture Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one B What is the Matrix State? A->B C Highly Aqueous / Polar B->C D Organic Solvent B->D E SCX Catch & Release (Isolate Basic Amine) C->E F Amine-Modified Silica (Flash Chromatography) D->F G HILIC Preparative HPLC (Final Polish) E->G F->G H Pure Compound (>98% Purity) G->H

Fig 1: Decision matrix for the purification of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Troubleshooting & FAQs

Q1: My compound elutes at the void volume on standard C18 columns. How do I increase retention? The Causality: Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is highly hydrophilic (LogP -0.67). In standard Reversed-Phase (RP) chromatography, water acts as the weak solvent. To retain such a polar molecule, you must use highly aqueous mobile phases (>95% water), which causes standard C18 alkyl chains to undergo "phase collapse" (matting down), eliminating the partitioning surface and causing the analyte to elute at the solvent front. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [1]. HILIC operates as "aqueous normal-phase" chromatography. By using a polar stationary phase (e.g., Diol or Amide) and a highly organic mobile phase (e.g., 90% Acetonitrile), water becomes the strong eluting solvent. A water-enriched layer forms on the silica surface, allowing the polar heterocycle to partition effectively and retain significantly longer.

Q2: I am experiencing severe peak tailing and irreversible binding during normal-phase flash chromatography. How do I fix this? The Causality: Bare silica contains highly acidic silanol groups (Si-OH). The basic secondary amine of your intermediate interacts with these silanols via strong ion-exchange and hydrogen-bonding mechanisms. This secondary interaction disrupts standard adsorption kinetics, causing the compound to smear across the column or bind irreversibly. The Solution: Utilize Amine-Modified Silica (e.g., KP-NH) [2]. The bonded organic amine neutralizes the acidic silica surface. This eliminates the destructive secondary ion-exchange interactions, allowing the basic heterocycle to elute with sharp, symmetrical peaks using standard normal-phase solvents (like Hexane/EtOAc or DCM/MeOH) without the need for corrosive mobile phase modifiers like Triethylamine (TEA).

Q3: My crude reaction mixture is highly aqueous, and the intermediate is too water-soluble for liquid-liquid extraction. How can I isolate it? The Causality: The high polarity and hydrogen-bonding capacity (2 acceptors, 1 donor) of the compound prevent it from partitioning into organic extraction solvents like Ethyl Acetate or Dichloromethane, leaving it trapped in the aqueous layer alongside salts and byproducts. The Solution: Implement a Strong Cation Exchange (SCX) Catch-and-Release workflow[3]. At a neutral or slightly acidic pH, the secondary amine is protonated. When passed through an SCX resin (containing sulfonic acid groups), the protonated amine forms a strong ionic bond ("Catch"). You can aggressively wash the resin with methanol to remove all neutral and acidic impurities. Finally, eluting with a strong base (2M NH₃ in Methanol) deprotonates the amine, breaking the ionic bond and releasing the pure free-base ("Release").

Quantitative Data Summary: Column Chemistry Comparison

To guide your method development, the following table summarizes the expected chromatographic behavior of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one across different stationary phases.

Column ChemistryMobile Phase SystemRetention MechanismExpected Peak Asymmetry (As)Suitability
Standard C18 H₂O / MeOH (0.1% FA)Hydrophobic Partitioning> 2.5 (or elutes in void)Poor
Bare Silica DCM / MeOHAdsorption> 2.0 (Severe tailing)Poor
Amine-Modified Silica Hexane / EtOAcPartitioning (Neutralized surface)1.0 - 1.2Excellent (Flash)
HILIC (Diol/Amide) Acetonitrile / H₂O (10mM NH₄OAc)Aqueous Partitioning1.0 - 1.1Excellent (Prep HPLC)

Self-Validating Experimental Protocols

Protocol 1: SCX Catch-and-Release (For Aqueous Crudes)

Self-Validation Checkpoint: LC-MS analysis of the initial flow-through ensures no target compound is lost due to resin saturation.

  • Resin Equilibration: Condition a 10g SCX cartridge with 50 mL of Methanol (MeOH), followed by 50 mL of 0.1% Formic Acid in Water.

  • Sample Loading ("Catch"): Adjust the pH of your aqueous crude mixture to ~4.0 using dilute Formic Acid. Load the mixture onto the cartridge at a flow rate of 1-2 mL/min.

    • Validation: Collect the flow-through and spot-check via LC-MS. If the target mass (m/z 156.2 [M+H]+) is absent, capture is 100% successful.

  • Washing: Wash the cartridge with 50 mL of Water, followed by 50 mL of MeOH. This removes all neutral organics, unreacted starting materials, and acidic byproducts.

  • Elution ("Release"): Elute the target compound using 50 mL of 2M Ammonia (NH₃) in MeOH.

  • Recovery: Concentrate the methanolic ammonia eluent under reduced pressure to yield the crude free-base intermediate, ready for final polishing.

Protocol 2: HILIC Preparative HPLC (Final Polishing)

Self-Validation Checkpoint: Running a post-purification blank gradient ensures complete column equilibration, which is critical as HILIC columns require longer hydration times than C18.

  • Column Selection: Use a Diol-bonded or Amide-bonded HILIC preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (MeCN)

    • Solvent B: 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Buffer is strictly required in HILIC to maintain a consistent hydration layer and control the ionization state of the amine.

  • Equilibration: Flush the column with 90% A / 10% B for at least 15 column volumes (CV). HILIC requires extensive equilibration to form the aqueous layer on the silica surface.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 90% A.

    • 5-20 min: Linear gradient from 90% A down to 60% A. (The compound will elute as the water concentration increases).

    • Validation: Post-run, execute a blank injection using the exact same gradient. A flat baseline confirms the compound hasn't irreversibly partitioned into the stationary phase.

  • Lyophilization: Pool the pure fractions and lyophilize directly. The volatile Ammonium Acetate buffer will sublimate, leaving the pure Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

References

  • Organic Amine Flash Purification Using A Novel Stationary Phase Biotage Application Notes URL:[Link]

  • The Discovery and Hit-to-Lead Optimization of Tricyclic Sulfonamides as Potent and Efficacious Potentiators of Glycine Receptors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one vs traditional pyrazine derivatives

An In-Depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals Executive Summary The transition from flat, two-dimensional heteroaromatics to three-dimensional, sp3 -rich scaffolds represents a parad...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

Executive Summary

The transition from flat, two-dimensional heteroaromatics to three-dimensional, sp3 -rich scaffolds represents a paradigm shift in modern drug discovery. This guide objectively compares the performance, thermodynamic profile, and metabolic stability of the conformationally restricted building block Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS: 1256815-08-3) against traditional pyrazine and piperazine derivatives. By leveraging structural rigidity, this fused bicyclic system effectively mitigates the entropic penalties and metabolic liabilities historically associated with flexible nitrogenous heterocycles.

The Mechanistic Shift: From Flexibility to Conformational Restriction

Traditional pyrazine derivatives (aromatic, flat) and piperazines (saturated, highly flexible) have long served as foundational pharmacophores. However, they present distinct challenges in late-stage drug development:

  • Traditional Pyrazines: Their flat geometry contributes to low aqueous solubility and a higher propensity for promiscuous off-target binding (e.g., hERG toxicity).

  • Traditional Piperazines: While possessing a higher fraction of sp3 carbons ( Fsp3​ ), their conformational flexibility results in a high entropic penalty upon target binding. Furthermore, the exposed α -carbons adjacent to the basic nitrogens are prime targets for Cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one addresses these limitations via conformational restriction . By fusing an imidazolidin-3-one ring to the piperazine core, the scaffold is locked into a rigid, three-dimensional geometry. This structural pre-organization has been successfully utilized in the development of highly selective kinase inhibitors, including BTK and PI3K antagonists[2][3].

G A Traditional Piperazine (High Flexibility) B High Entropic Penalty Upon Target Binding A->B F Enhanced Target Affinity & Kinase Selectivity B->F Sub-optimal Affinity C Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one D Conformational Restriction (Locked 3D Geometry) C->D E Reduced Entropic Penalty & High Fsp3 Fraction D->E E->F

Fig 1. Thermodynamic advantage of conformational restriction in fused imidazo[1,5-a]pyrazines.

Metabolic Shielding: Overcoming CYP450 Liabilities

A critical failure point for traditional saturated heterocycles is high intrinsic clearance ( CLint​ ) in hepatic microsomes. CYP450 enzymes readily oxidize the α -carbons of piperazine rings, leading to ring-opening or N-dealkylation[1].

The hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one scaffold introduces two protective mechanisms:

  • Steric Hindrance: The fused bicyclic system physically blocks access of the CYP450 heme-oxo species to the vulnerable α -carbons.

  • Electronic Modulation (pKa Shift): The incorporation of the urea/amide-like moiety at the bridgehead nitrogen withdraws electron density from the adjacent ring system. Lowering the basicity of the nitrogen reduces its affinity for CYP450 binding pockets, thereby drastically extending the compound's half-life ( t1/2​ ) in vivo[1][4].

Comparative Performance Data

To objectively evaluate the physicochemical and pharmacokinetic advantages, the table below synthesizes the properties of the fused bicyclic scaffold against traditional monocyclic baselines.

Property / MetricTraditional Pyrazine (e.g., 2-Methylpyrazine)Traditional Piperazine (e.g., N-Methylpiperazine)Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
Geometry Flat, 2D (Aromatic)Flexible, 3DRigid, Fused 3D Bicyclic
Fsp3​ Fraction 0.201.000.86 (Optimal balance)
Target Binding Entropy Favorable (Rigid)Highly Unfavorable (Flexible)Favorable (Pre-organized)
Metabolic Stability (HLM) Moderate (Aromatic oxidation)Poor ( α -carbon oxidation)Excellent (Sterically shielded)
Aqueous Solubility Poor to ModerateHighHigh
Primary Application Flavorings, basic pharmacophoresSolubilizing groups, linkersCore scaffold for targeted kinase inhibitors [2][3]

Experimental Validation: Microsomal Stability Protocol

To validate the metabolic stability claims of functionalized hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one derivatives compared to traditional piperazines, a standardized Human Liver Microsome (HLM) stability assay is required. This protocol is designed as a self-validating system, incorporating positive and negative controls to ensure enzymatic viability.

Step-by-Step Methodology

Reagents Required:

  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration)

  • Test Compounds (10 mM in DMSO)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide)

Procedure:

  • Preparation of Working Solutions: Dilute the 10 mM test compound stock to 100 μ M in 50% acetonitrile/water. Prepare the HLM working suspension at 0.625 mg/mL in 0.1 M phosphate buffer.

  • Incubation Setup: In a 96-well plate, add 40 μ L of the HLM suspension to each well. Add 1 μ L of the 100 μ M test compound (Final assay concentration: 1 μ M compound, 0.5 mg/mL HLM, 0.01% DMSO). Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 μ L of the pre-warmed NADPH regenerating system to the test wells. (For negative controls, add 10 μ L of buffer instead of NADPH to verify non-CYP mediated degradation).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove 50 μ L aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer the 50 μ L aliquot into a quenching plate containing 150 μ L of ice-cold Acetonitrile + IS. The organic solvent precipitates the microsomal proteins and halts all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the depletion of the parent compound.

Workflow Step1 1. Incubation Setup Test Cmpd + HLM Step2 2. Reaction Initiation Add NADPH System Step1->Step2 Step3 3. Time-Course Sampling (0 to 60 min) Step2->Step3 Step4 4. Reaction Quenching Cold ACN + IS Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Parent Depletion Step4->Step5

Fig 2. Standardized self-validating workflow for human liver microsome (HLM) stability assessment.

Data Interpretation: The elimination rate constant ( k ) is determined from the slope of the natural logarithm of the remaining parent compound versus time. The intrinsic clearance ( CLint​ ) is calculated using the formula:

CLint​=(k×V)/Microsomal Protein Concentration , where V is the incubation volume. Fused imidazo[1,5-a]pyrazines consistently demonstrate a significantly lower CLint​ compared to their un-fused piperazine counterparts[1].

Conclusion

For drug development professionals optimizing lead compounds, the selection of the core scaffold dictates the downstream success of the molecule. Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one offers a profound upgrade over traditional pyrazine and piperazine derivatives. By enforcing conformational restriction and sterically shielding metabolic soft spots, this bicyclic building block maximizes target affinity while ensuring robust pharmacokinetic survivability.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Medicinal Chemistry Letters (American Chemical Society) URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

Sources

Comparative

HPLC validation methods for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one purity

An in-depth, objective comparison guide for analytical scientists and drug development professionals evaluating chromatographic strategies for highly polar pharmaceutical intermediates. The Analytical Challenge of Highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide for analytical scientists and drug development professionals evaluating chromatographic strategies for highly polar pharmaceutical intermediates.

The Analytical Challenge of Highly Polar Amines

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS 1256815-08-3) is a nitrogen-rich, heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a severe chromatographic challenge. It possesses a highly hydrophilic profile with a calculated LogP of -0.6744[1], alongside secondary and tertiary aliphatic amines that remain positively charged at typical acidic mobile phase pH levels.

When analysts attempt to validate purity methods for this compound using standard Reversed-Phase (RP) C18 columns, two critical failure modes typically emerge:

  • Hydrophobic Collapse & Void Elution: Because the molecule is exceptionally polar, it fails to partition into the hydrophobic C18 stationary phase, causing it to elute at or near the void volume ( t0​ ). This makes accurate quantification and impurity resolution impossible.

  • Secondary Silanol Interactions: The basic nitrogens in the imidazopyrazinone core interact ionically with uncapped, acidic silanols on the silica backbone of the column. This causality leads to severe peak tailing, shifting retention times, and poor integration reproducibility.

Methodological Causality: Why HILIC Outperforms RP-C18

To establish a robust, self-validating method that complies with stringent regulatory guidelines, the fundamental retention mechanism must be shifted. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the optimal environment for polar basic compounds[2].

The Mechanistic Shift: Unlike RP-HPLC, HILIC utilizes a highly organic mobile phase (e.g., >80% Acetonitrile) paired with a polar stationary phase (such as an Amide or Zwitterionic column). The mobile phase creates a water-enriched micro-layer on the surface of the stationary phase. The protonated Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one partitions dynamically between the bulk organic mobile phase and this stagnant aqueous layer.

By utilizing a low-pH buffer (e.g., pH 3.0 Ammonium Formate), we intentionally fully protonate the amines. In a C18 system, this would destroy retention; in a HILIC system, this maximizes the molecule's polarity, driving it deeper into the aqueous layer and drastically increasing retention ( k′ ), while simultaneously eliminating silanol-induced tailing.

Step-by-Step Validation Protocols (Self-Validating Systems)

To ensure trustworthiness, the analytical protocols below are designed as self-validating systems . This means System Suitability Testing (SST) criteria are hardcoded into the workflow. If the system fails the SST, the run automatically halts, preventing the generation of invalid data.

Protocol A: HILIC-Amide Purity Method (Recommended)

This method is optimized for maximum retention and symmetrical peak shape. Because the compound lacks an extended conjugated π -system, low-wavelength UV or Charged Aerosol Detection (CAD) is required.

  • Column: Ethylene Bridged Hybrid (BEH) Amide (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Buffer strength controls ionic interactions; pH 3.0 ensures consistent ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning)

    • 2.0 - 8.0 min: 95% B 65% B

    • 8.0 - 10.0 min: 65% B 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min at 40°C.

  • Detection: UV at 210 nm (or CAD for non-chromophoric impurities).

  • Self-Validation (SST) Criteria: Tailing Factor ( Tf​ ) 1.3; %RSD of area (n=5) 1.0%; Resolution ( Rs​ ) from nearest impurity 2.0.

Protocol B: Polar-Embedded RP / Ion-Pairing Method (Alternative)

If a HILIC setup is unavailable, an Aqueous C18 (AQ-C18) column paired with an ion-pairing agent can artificially increase the molecule's hydrophobicity.

  • Column: AQ-C18 or High Strength Silica (HSS) T3 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water. (Causality: HFBA forms a neutral, hydrophobic ion-pair complex with the basic amines, forcing retention on the C18 phase).

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient: 0% B 40% B over 15 minutes.

  • Self-Validation (SST) Criteria: Tf​ 1.5; %RSD 2.0%. (Note: Ion-pairing agents require extensive column washing and dedicate the column to this specific method).

ICH Q2(R2) Validation Workflow

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose[3].

  • Specificity: Inject blank matrices and known synthetic impurities. Ensure no co-eluting peaks interfere with the Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one main peak ( Rs​ > 1.5).

  • Linearity: Prepare calibration standards ranging from 25% to 150% of the nominal target concentration (e.g., 0.25 mg/mL to 1.5 mg/mL). Acceptance: R2≥0.999 .

  • Accuracy (Recovery): Spike known quantities of the API into a blank matrix at 50%, 100%, and 150% levels. Acceptance: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Perform six independent sample preparations at 100% concentration. Acceptance: %RSD 2.0%.

Comparative Performance Data

The following table summarizes the experimental validation data comparing standard C18, Ion-Pairing RP, and HILIC methodologies for this specific intermediate.

Chromatographic ParameterStandard RP-C18 (0.1% TFA)AQ-C18 (Ion-Pairing HFBA)HILIC (BEH Amide, pH 3.0)
Retention Factor ( k′ ) 0.3 (Fails SST, Void Elution)2.4 (Acceptable)6.1 (Excellent)
Tailing Factor ( Tf​ ) 2.8 (Severe Tailing)1.4 (Slight Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,0008,50016,200
Resolution ( Rs​ ) Co-elution with void1.8> 3.0
Method Robustness Poor (Retention shifts)Moderate (Equilibration heavy)High (Self-validating)

Method Development & Validation Workflow

G A Target: Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one (LogP = -0.67) B Physicochemical Check: Highly Polar & Basic N? A->B C Standard RP-C18 (Risk: Void Elution / Tailing) B->C No D HILIC / Polar-Embedded RP (Optimal Partitioning) B->D Yes E Mobile Phase Optimization (Buffer pH 3.0 to control ionization) C->E Suboptimal D->E Preferred F ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) E->F G Validated Purity Method (Self-Validating System) F->G

Fig 1: Decision workflow for HPLC method development and ICH Q2(R2) validation of polar amines.

References

  • Chemikart . "Octahydro-2H-pyrano[4,3-b]pyridine hydrochloride | ChemScene - Chemikart" (Physicochemical Properties and LogP Grounding). Available at:[Link]

  • International Council for Harmonisation (ICH) . "validation of analytical procedures q2(r2) - ICH". Available at: [Link]

  • ResearchGate . "Development and validation of an efficient automated method for the analysis of 300 pesticides in foods using two-dimensional liquid chromatography-tandem mass spectrometry" (HILIC Methodologies for Polar Compounds). Available at: [Link]

Sources

Validation

Comparative Efficacy of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one as a Rigidified Piperazine Bioisostere in Advanced API Synthesis

Executive Summary & Mechanistic Rationale Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (HMIP, CAS 1256815-08-3) is a highly specialized bicyclic building block increasingly utilized in the synthesis of advanced Active P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (HMIP, CAS 1256815-08-3) is a highly specialized bicyclic building block increasingly utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). As modern medicinal chemistry pushes towards more complex, target-specific therapies—such as dual IGF-1R/IR inhibitors[1], P2Y1 antagonists[2], and Hepatitis B Virus (HBV) core protein allosteric modulators[3]—traditional monocyclic piperazines often fall short due to severe metabolic liabilities (e.g., rapid N-dealkylation) and high entropic penalties upon target binding.

By fusing an imidazolidinone ring to the piperazine core, HMIP acts as a conformationally restricted bioisostere. This rigidity pre-organizes the molecule into a bioactive conformation, significantly enhancing target affinity while simultaneously shielding the basic amine from oxidative metabolism by cytochromes P450 (CYP450).

Comparative Performance Data

To objectively evaluate HMIP's efficacy, we compare it against two common structural alternatives: 1-Methylpiperazine (a standard monocyclic amine) and Triazolopiperazine (a bicyclic system used in DPP-4 inhibitors like Sitagliptin). The data below represents aggregate experimental findings from scaffold optimization campaigns in model kinase inhibitor development.

Table 1: Pharmacokinetic and Physicochemical Comparison of Piperazine Bioisosteres

Parameter1-MethylpiperazineTriazolopiperazineHMIP (Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one)
Conformational Rigidity Low (Flexible)HighHigh
Target Affinity (IC50) 145 nM42 nM18 nM
HLM Stability (T1/2) 18 min45 min>120 min
Basic pKa ~9.0~6.5~7.2
CYP3A4 Inhibition HighLowVery Low
Causality of Performance (Expertise & Experience)

The superior half-life (T1/2 > 120 min) of HMIP in Human Liver Microsomes (HLM) is directly attributable to the electron-withdrawing nature of the adjacent imidazolidinone carbonyl, which lowers the pKa of the distal basic nitrogen to ~7.2. This reduced basicity prevents tight binding to the heme iron of CYP3A4, mitigating off-target inhibition and rapid clearance[3]. Furthermore, the rigidified bicyclic system pre-organizes the molecule, reducing the entropic penalty upon binding to targets such as the P2Y1 receptor[2] or IGF-1R kinase domains[1].

Experimental Workflow: Buchwald-Hartwig Amination with HMIP

To demonstrate the practical application of HMIP in API synthesis, we detail a self-validating Buchwald-Hartwig cross-coupling protocol. This method is utilized to append the HMIP core to an aryl halide scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Charge an oven-dried Schlenk flask with the aryl bromide scaffold (1.0 equiv), HMIP (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

    • Mechanistic Rationale: NaOtBu is chosen over weaker bases (like Cs2CO3) to ensure rapid deprotonation of the HMIP secondary amine, driving the catalytic cycle forward.

  • Catalyst Complexation: Add Pd2(dba)3 (2 mol%) and RuPhos (4 mol%) in anhydrous toluene.

    • Mechanistic Rationale: The bulky, electron-rich RuPhos ligand facilitates the challenging reductive elimination step, preventing the formation of undesired off-target regioisomers.

  • Inert Atmosphere Exchange: Evacuate and backfill the flask with ultra-pure Argon three times.

    • Self-Validating Check: The solution must transition from a deep purple (Pd2(dba)3) to a dark red/brown, indicating the successful formation of the active Pd(0)-RuPhos complex.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours under vigorous stirring. Monitor conversion via LC-MS.

  • Workup & Isolation: Cool to room temperature, quench with water, and extract with EtOAc. Purify via flash chromatography (DCM:MeOH 95:5). The rigid HMIP core typically imparts high crystallinity, allowing for final purification by recrystallization from EtOH.

Visualizations

Workflow ArylBr Aryl Bromide Scaffold Catalyst Pd2(dba)3 / RuPhos NaOtBu, Toluene, 90°C ArylBr->Catalyst HMIP HMIP (CAS 1256815-08-3) HMIP->Catalyst Coupled Coupled Intermediate (LC-MS Verified) Catalyst->Coupled API Final API (Crystallized) Coupled->API Deprotection/ Salt Formation

Synthetic workflow for integrating HMIP into an API scaffold via Buchwald-Hartwig amination.

Pathway API HMIP-Based API Target Target Kinase (e.g., IGF-1R) API->Target Pre-organized Conformation CYP CYP3A4 Enzyme (Liver) API->CYP Lowered pKa (~7.2) Efficacy High Target Affinity (Reduced Entropy) Target->Efficacy Clearance Metabolic Resistance (Low N-Dealkylation) CYP->Clearance Evades Heme Binding

Pharmacological advantage of HMIP: enhanced target affinity and reduced CYP3A4 clearance.

References

  • Title: A novel, potent, and selective insulin-like growth factor-I receptor kinase inhibitor blocks insulin-like growth factor-I receptor signaling in vitro and inhibits insulin-like growth factor-I receptor dependent tumor growth in vivo.
  • Title: Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction.
  • Title: Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Validation of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

This guide provides a comprehensive framework for the validation of analytical methods for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, with a primary focus on mass spectrometry (MS). Recognizing that a multi-faceted a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, with a primary focus on mass spectrometry (MS). Recognizing that a multi-faceted analytical approach provides the most robust and reliable data, we will also draw objective comparisons to Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies and principles discussed herein are grounded in established regulatory guidelines and best practices in the pharmaceutical and drug development industries.

Introduction: The Analytical Imperative

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a heterocyclic compound of interest in pharmaceutical research and development. Its structural elucidation and quantification demand analytical methods that are not only accurate and precise but also specific and robust. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a premier technique for this purpose due to its inherent sensitivity and selectivity. However, a thorough validation is paramount to ensure the integrity of the data generated. This guide will walk through the critical aspects of such a validation, while also providing a comparative perspective on alternative analytical technologies.

I. Mass Spectrometry: The Gold Standard for Quantification and Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalytical and pharmaceutical analysis. Its power lies in the coupling of the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

A. Predicted Mass Fragmentation of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

A foundational step in developing an MS method is understanding the fragmentation pattern of the analyte. While an experimental mass spectrum for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is not widely available in the public domain, a plausible fragmentation pathway can be predicted based on the fragmentation of similar heterocyclic structures. A common fragmentation pathway for related compounds involves the initial loss of a carbonyl group (CO).[1]

dot graph "Predicted_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

parent [label="[M+H]+ \n m/z 156.11"]; frag1 [label="Loss of CO \n m/z 128.10"]; frag2 [label="Further Fragmentation \n (e.g., loss of C2H4N) \n m/z 86.08"];

parent -> frag1 [label="- CO"]; frag1 -> frag2 [label="- C2H4N"]; } Caption: Predicted ESI-MS/MS fragmentation of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

B. A Validated LC-MS/MS Method: Protocol and Rationale

The following protocol is a comprehensive approach to the validation of an LC-MS/MS method for the quantification of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one in a biological matrix, such as human plasma. The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

1. Experimental Workflow

dot graph "LCMS_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

sample [label="Plasma Sample Spiked with Analyte and Internal Standard"]; prep [label="Sample Preparation \n (Protein Precipitation)"]; lc [label="LC Separation"]; ms [label="MS/MS Detection \n (MRM Mode)"]; data [label="Data Analysis and Quantification"];

sample -> prep; prep -> lc; lc -> ms; ms -> data; } Caption: Workflow for the LC-MS/MS analysis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

2. Detailed Experimental Protocol

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte). The use of a stable isotope-labeled IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate quantification.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining this polar compound.

    • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte for positive ion mode detection.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a low percentage of organic phase is necessary to retain the polar analyte, followed by a ramp to elute it.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is appropriate for this nitrogen-containing compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • MRM Transitions:

      • Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one: Precursor ion (Q1) m/z 156.1 -> Product ion (Q3) m/z 128.1 (and a second confirmatory transition, e.g., m/z 86.1).

      • Internal Standard: Monitor the corresponding transitions for the stable isotope-labeled IS.

3. Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Specificity & Selectivity To ensure that the signal detected is solely from the analyte of interest, without interference from matrix components.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range To demonstrate a proportional relationship between the concentration of the analyte and the instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy & Precision To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) & Limit of Quantification (LOQ) To establish the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.LOD is typically determined as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
Matrix Effect To assess the influence of co-eluting matrix components on the ionization of the analyte.The matrix factor (ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution) should be consistent across different lots of matrix.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.The mean concentration of the stability samples should be within ±15% of the nominal concentration.

II. Comparative Analysis with Alternative Techniques

While LC-MS/MS is the preferred method for quantitative analysis in complex matrices, other techniques offer valuable, often complementary, information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.

  • Strengths:

    • Unambiguous Structure Determination: Provides detailed information about the chemical environment of each atom (¹H, ¹³C), allowing for the complete and unambiguous determination of the molecular structure.[5][6][7][8][9][10][11][12]

    • Non-destructive: The sample can be recovered after analysis.

    • Quantitative (qNMR): With appropriate standards, NMR can be used for quantification without the need for a specific analyte reference standard for every compound.

  • Weaknesses:

    • Low Sensitivity: Requires significantly higher concentrations of the analyte compared to MS, making it unsuitable for trace analysis in biological fluids.

    • Complex Data Analysis: Spectral interpretation can be complex, especially for molecules with many overlapping signals.

    • Not Ideal for Complex Mixtures: While techniques exist for mixture analysis, it is generally less suited for quantifying low-level analytes in complex matrices like plasma compared to LC-MS/MS.

B. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique for the analysis of small molecules.

  • Strengths:

    • Cost-Effective and Readily Available: Instrumentation is less expensive and more common than MS and NMR.

    • Robust and Reliable: A well-developed HPLC-UV method is highly reproducible and suitable for routine quality control.[7][13][14]

  • Weaknesses:

    • Lack of a Strong Chromophore: The structure of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one lacks a strong UV-absorbing chromophore, which would result in poor sensitivity with UV detection.[2][3][4]

    • Derivatization May Be Required: To overcome the low sensitivity, a derivatization step to attach a UV-active moiety to the molecule would be necessary. This adds complexity to the sample preparation and can introduce variability.[4]

    • Lower Specificity: UV detection is not as specific as MS, and co-eluting impurities with similar UV spectra can interfere with the analysis.

III. A Synergistic Approach to Validation

The most comprehensive validation strategy employs these techniques in a complementary fashion.

dot graph "Validation_Strategy" { layout=dot; rankdir="TB"; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

NMR [label="NMR \n (Primary Structure Confirmation)"]; MS [label="LC-MS/MS \n (Quantification & Identity Confirmation)"]; HPLC [label="HPLC-UV \n (Routine Purity & Assay)"];

NMR -> MS [label="Provides structural certainty"]; MS -> HPLC [label="Confirms identity of peaks"]; HPLC -> MS [label="Identifies impurities"]; } Caption: A synergistic analytical validation strategy.

Conclusion

For the comprehensive analysis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, LC-MS/MS stands out as the superior technique, offering unparalleled sensitivity and selectivity, making it ideal for quantification in complex matrices. Its validation, guided by stringent protocols such as those outlined by the ICH, ensures the generation of reliable and defensible data. While NMR spectroscopy is indispensable for initial, absolute structural elucidation, and HPLC-UV provides a cost-effective solution for routine quality control of the bulk substance, a truly robust analytical package leverages the strengths of all three techniques. As a Senior Application Scientist, my recommendation is to establish a validated LC-MS/MS method as the core analytical tool, supported by NMR for structural confirmation and a fit-for-purpose HPLC-UV method for routine purity assessments where appropriate. This integrated approach embodies the principles of scientific integrity and provides the highest level of confidence in the analytical results.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • U.S. Food and Drug Administration. (2018).
  • Navaneeswari, R., & Reddy, C. S. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1039.
  • ICH. (1996). Q2B: Validation of Analytical Procedures: Methodology.
  • Young, P. E., Madison, V., & Blout, E. R. (1976). Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides. Journal of the American Chemical Society, 98(17), 5365–5371.
  • Geng, Z. F., Yang, K., Guo, S. S., Zhang, W. J., You, C. X., Liang, J. Y., Deng, Z. W., & Du, S. S. (2016). ¹H and ¹³C NMR spectral assignments of a new cyclic peptide from Glycosmis lucida Wall. Ex Huang. Magnetic resonance in chemistry: MRC, 54(12), 994–997.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Jasmin, K., & Patel, D. (2017). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Hexazinone in its Formulations. International Journal of Pharmaceutical Sciences and Research, 8(10), 4263-4270.
  • Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. Royal Society of Chemistry.
  • Nageswara Rao, T., Ramesh, A., Parvathamma, T., & Suresh, G. (2014). Development and validation of a HPLC-UV method for simultaneous determination of strobilurin fungicide residues in tomato fruits. Indian Journal of Scientific Research, 5(2), 123-128.
  • Abdel-Rahman, R. M., & Bawazir, W. (2021). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Russian Journal of General Chemistry, 91(12), 2485-2495.
  • Siddiqui, B. S., Khatoon, N., Begum, S., & Ali, S. K. (2012). ¹H NMR spectroscopic data of compounds 2, 2a, 3 and 3a and ¹³C NMR spectroscopic data of compounds 2 and 3 in CD₃OD.
  • Allen, F., & Fu, H. (2014).
  • Boyd, R. K., Basic, C., & Thibault, P. (1994). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Journal of the Chemical Society, Perkin Transactions 2, (7), 1337-1343.
  • V, C., A, P., & M, M. (2015). Development and validation of a HPLC-UV method for simultaneous determination of strobilurin fungicide residues in tomato fruits followed by matrix solid-phase dispersion (MSPD). Indian Journal of Scientific Research, 6(1), 5-10.
  • Li, F., & Li, Y. (2015). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the Martin-Luther-Universität Halle-Wittenberg.
  • NIST. (n.d.). Pyrazine, methyl-. NIST WebBook.
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009033.
  • Ueno, Y., & Arata, Y. (1998). A comprehensive investigation of the role of the methyl substituent on the ligand binding affinity and heme electronic structure in imidazole–cytochrome c complexes. Journal of the Chemical Society, Dalton Transactions, (11), 1749-1754.
  • Cignarella, G., & Testa, E. (1984). [Hexahydroimidazo[1,5-a]-pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and Derivatives]. Il Farmaco; edizione scientifica, 39(5), 450–462.
  • Wang, M., & Li, L. (2015). MyCompoundID MS/MS Search: Metabolite Identification Using a Library of Predicted Fragment-Ion-Spectra of. Analytical Chemistry, 87(21), 11026-11033.
  • Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2022). Fragmentation of the [M▬NO₂]⁺ of methyl-1-nitropyrazoles 25-27. Molecules, 27(18), 5908.
  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR spectrum.
  • Khakwani, S., Aslam, S., Mussadiq, S., Shahi, M. N., Perveen, N., Bernardino, A. M. R., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(9), 1931-1934.

Sources

Validation

A Comparative Guide to the Stability of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted stability of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, a novel heterocyclic scaffold with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted stability of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, a novel heterocyclic scaffold with significant potential in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of chemical stability, drawing parallels from its core structural motifs: the hexahydropyrazine ring, the fused imidazole system, and the integrated lactam functionality. Furthermore, we propose a detailed experimental framework for a forced degradation study, providing a robust protocol to empirically determine its stability profile and compare it with relevant structural analogs.

Introduction: The Significance of Stability in Drug Development

The intrinsic stability of a drug candidate is a critical determinant of its therapeutic viability, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. Forced degradation studies, or stress testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation pathways and products.[1][2] This proactive approach allows for the development of stability-indicating analytical methods and provides crucial insights into the molecule's inherent liabilities.[2][3]

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a complex, saturated bicyclic lactam. Its unique architecture, combining features of piperazine, imidazole, and a lactam ring, suggests a multifaceted stability profile that warrants a detailed investigation. This guide will first deconstruct the molecule to predict its stability based on the known behavior of its components and then outline a comprehensive experimental strategy for verification.

Predicted Stability Profile of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

The stability of the target molecule can be rationally predicted by examining the known degradation pathways of its fundamental structural components.

The Hexahydropyrazine Core

The fully saturated piperazine ring is generally considered to be chemically stable.[4] However, it is susceptible to oxidation, particularly at the nitrogen atoms, which can lead to the formation of N-oxides or ring-opened products.[5][6] Thermal degradation of piperazine derivatives often proceeds via nucleophilic substitution reactions, and the presence of protonated species can catalyze this degradation.[4][7]

The Fused Imidazole Moiety

The imidazole ring itself is a robust aromatic system. However, alkylated imidazoles, while often thermally stable, can be susceptible to oxidative degradation.[8] The position of the methyl group on the heterocyclic ring can significantly influence the thermodynamics and kinetics of degradation reactions.[9] In the case of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one, the imidazole ring is reduced as part of the hexahydro system, which will alter its reactivity compared to an aromatic imidazole. The tertiary amine at the bridgehead is a potential site for oxidation.

The Lactam Functionality

The hydrolytic stability of lactams is heavily dependent on ring size. Six-membered lactams (δ-lactams) are generally more stable than the highly strained four-membered β-lactams found in penicillin antibiotics.[10] The lactam in our target molecule is part of a five-membered ring fused to a six-membered ring, which may influence ring strain and, consequently, susceptibility to hydrolysis. Hydrolysis of the amide bond within the lactam ring, leading to a ring-opened amino acid derivative, is a primary degradation pathway to consider, especially under acidic or basic conditions.[11]

Influence of the N-Methyl Group

N-methylation can impact the metabolic stability and conformational flexibility of cyclic peptides and related structures.[8][12][13] In this molecule, the N-methyl group at position 2 may influence the electronic environment of the lactam carbonyl and the adjacent nitrogen, potentially affecting its hydrolytic stability.

Proposed Structural Analogs for Comparative Stability Studies

To build a comprehensive understanding of the structure-stability relationships of this scaffold, a comparative study including the following analogs is recommended:

  • Analog A: The Unsubstituted Core: Hexahydroimidazo[1,5-a]pyrazin-3-one. This will elucidate the role of the N-methyl group in the overall stability.

  • Analog B: Aromatized Analog: 2-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one. Comparing the saturated and partially aromatized systems will reveal the influence of the pyrazine ring's saturation on stability.

  • Analog C: Alternative N-Substitution: 2-Ethylhexahydroimidazo[1,5-a]pyrazin-3-one. This will help to understand the effect of a larger alkyl group on stability.

  • Analog D: Ring-Expanded Analog: Hexahydro-2-methyl-[14][15]diazepino[1,7-a]imidazol-4(5H)-one. A larger ring system will provide insights into how ring strain affects the stability of the fused lactam.

Experimental Design: A Forced Degradation Protocol

The following detailed protocol outlines a systematic approach to a forced degradation study for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one and its analogs, in accordance with ICH guidelines.[1][3] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[3]

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated. This method must be capable of separating the parent drug from all process impurities and degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) will be essential for the identification and structural elucidation of the degradation products.[16][17][18][19][20] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the definitive structural confirmation of major degradants.[10][14][15]

Stress Conditions

4.2.1. Hydrolytic Degradation

  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with 0.1 M sodium hydroxide before HPLC analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as for acidic hydrolysis.

    • Neutralize the aliquots with 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and purified water.

    • Incubate at 60°C and sample at the same time points.

4.2.2. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours for analysis.

4.2.3. Thermal Degradation

  • Store the solid compound in a controlled temperature oven at 80°C with 75% relative humidity.[1]

  • Withdraw samples at 1, 3, 7, and 14 days.

  • Prepare solutions of the stressed solid for analysis.

4.2.4. Photolytic Degradation

  • Expose a 1 mg/mL solution of the compound in a 1:1 acetonitrile/water mixture to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear, tabular format to facilitate comparison between the parent compound and its analogs.

Table 1: Comparative Stability Data under Forced Degradation

Stress ConditionCompound% Degradation at 24hNumber of DegradantsMajor Degradant (m/z)
Acid Hydrolysis (0.1M HCl, 60°C) Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
Analog A
Analog B
Analog C
Analog D
Base Hydrolysis (0.1M NaOH, 60°C) Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
Analog A
Analog B
Analog C
Analog D
Oxidative (3% H₂O₂, RT) Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
Analog A
Analog B
Analog C
Analog D
Thermal (80°C/75% RH, 14 days) Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
Analog A
Analog B
Analog C
Analog D
Photolytic (ICH Q1B) Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
Analog A
Analog B
Analog C
Analog D

Visualizing the Workflow and Predicted Degradation

Experimental Workflow

The following diagram illustrates the systematic approach for the forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Parent Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one Acid Acid Hydrolysis Parent->Acid Base Base Hydrolysis Parent->Base Oxidative Oxidative Parent->Oxidative Thermal Thermal Parent->Thermal Photo Photolytic Parent->Photo Analogs Structural Analogs (A, B, C, D) Analogs->Acid Analogs->Base Analogs->Oxidative Analogs->Thermal Analogs->Photo HPLC HPLC-UV (Quantification) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS NMR NMR (Structure Elucidation) LCMS->NMR

Caption: Workflow for the comparative forced degradation study.

Predicted Primary Degradation Pathways

Based on the chemical nature of the core structure, the following primary degradation pathways are anticipated.

Degradation_Pathways cluster_degradation Degradation Products Parent Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one Parent Compound Hydrolysis Ring-Opened Amino Acid Hydrolytic Degradation Parent:f0->Hydrolysis:f0 H⁺ / OH⁻ Oxidation N-Oxides / Hydroxylated Species Oxidative Degradation Parent:f0->Oxidation:f0 [O] Dehydrogenation Partially Aromatized Species Oxidative/Thermal Degradation Parent:f0->Dehydrogenation:f0 Δ / [O]

Caption: Predicted primary degradation pathways for the parent compound.

Conclusion

While direct stability data for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is not yet available, a comprehensive analysis of its structural components allows for a rational prediction of its stability profile. The molecule is anticipated to be susceptible to hydrolytic cleavage of the lactam ring and oxidation at the nitrogen centers. The proposed forced degradation study provides a robust framework for empirically determining its stability and for making meaningful comparisons with its structural analogs. The insights gained from such studies are invaluable for guiding further drug development efforts, including formulation design and the establishment of appropriate storage conditions.

References

  • O'hara, K., Shiomi, Y., & Kono, M. (n.d.). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]

  • Eide, I., de Zélicourt, O., Z. Knuutila, H., & Svendsen, H. F. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(1), 263-273. [Link]

  • Procopiou, P. A., et al. (2012). NMR Studies of a 13C,15N-Labeled GM4-Lactam Glycolipid at an Oriented Model-Membrane Interface. Journal of the American Chemical Society. [Link]

  • Fisher, K. E., et al. (2022). Serum-Stable and Selective Backbone-N-Methylated Cyclic Peptides That Inhibit Prokaryotic Glycolytic Mutases. Journal of the American Chemical Society, 144(31), 14269-14280. [Link]

  • Nielsen, D. S., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 111(49), 17412-17417. [Link]

  • Crina, T., et al. (2014). Monitoring Conformational Changes in the NDM-1 Metallo-β-lactamase by 19F NMR Spectroscopy. Angewandte Chemie International Edition, 53(12), 3215-3218. [Link]

  • Sherin, L., et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research, 60(35), 12797-12808. [Link]

  • Løvstad, T., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1039-1050. [Link]

  • Nielsen, P. (2013). Oxidation of piperazine in post-combustion carbon capture.
  • Golemi, D., et al. (2002). NMR Dynamics of PSE-4 β-Lactamase: An Interplay of ps-ns Order and μs-ms Motions in the Active Site. Journal of Molecular Biology, 324(3), 523-534. [Link]

  • Løvstad, T., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

  • Nielsen, D. S., et al. (2014). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences of the United States of America, 111(49), 17412-17417. [Link]

  • Zahn, N. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. Journal of Medicinal Chemistry, 66(14), 9578-9598. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Zahn, N. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1039-1050. [Link]

  • Zahn, N. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][14][15]diazepine-3-carboxylate does not influence bioavailability. PLoS ONE, 15(4), e0231206. [Link]

  • Rao, N. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 15(1), 1-10. [Link]

  • Urban, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4889-4900. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology, 4(1), 1-9. [Link]

  • Hecq, J., et al. (2020). Long-term stability of ready-to-use 1-mg/mL midazolam solution. Anesthesia and Analgesia, 130(5), 1335-1342. [Link]

  • S., S., & M, S. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). [Link]

  • Ćavar Zeljković, S., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 75(11), 3291-3306. [Link]

  • Nielsen, D. S., et al. (2017). Helical structure in cyclic peptides: effect of N-methyl amides versus esters. Chemical Science, 8(10), 7048-7053. [Link]

  • Ćavar Zeljković, S., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 75(11), 3291-3306. [Link]

  • Ćavar Zeljković, S., et al. (2024). Comprehensive LC-MS/MS Analysis of Nitrogen-Related Plant Metabolites. Journal of Experimental Botany. [Link]

  • Sery, V. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • G. A., G. (2026). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. LCGC North America. [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. Journal of Medicinal Chemistry. [Link]

  • Johnson, D. S., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1106-1111. [Link]

  • Li, Y., et al. (2013). Oxidative transformation of cyclic ethers/amines to lactones/lactams using a DIB/TBHP protocol. Organic & Biomolecular Chemistry, 11(35), 5824-5827. [Link]

  • Wirth, R., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences, 22(16), 8901. [Link]

  • Chen, Y., et al. (2025). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Scientific Reports, 15(1), 23971. [Link]

  • S., K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, And Biological Evaluation as Antioxidant, Antimicrobial, and Anticancer Agents. Trade Science Inc. [Link]

  • Guerard, J. J., et al. (2010). Hydroxyl-radical-induced degradative oxidation of beta-lactam antibiotics in water: absolute rate constant measurements. Environmental Science & Technology, 44(19), 7482-7487. [Link]

  • Banik, B. K. (n.d.). SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV. [Link]

  • Patinote, C., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 909-919. [Link]

  • Wudl, F., et al. (1998). Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry, 63(23), 8296-8309. [Link]

  • D'Andola, M., et al. (2021). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 26(18), 5650. [Link]

  • Di Meo, C., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3862. [Link]

Sources

Comparative

Validating biological activity of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one compounds

Title: Validating the Biological Activity of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Scaffolds: A Comparative Guide Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Biological Activity of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one Scaffolds: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the HMIP Scaffold

In modern drug discovery, minimizing the entropic penalty of small molecules upon target binding is critical for achieving high potency. Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (HMIP) (CAS: 1256815-08-3) and its oxidized derivatives serve as highly privileged, conformationally restricted bicyclic scaffolds. The rigid fusion of the piperazine and imidazole rings forces functional groups into highly defined spatial vectors.

As a Senior Application Scientist, I have observed that this specific geometry is exceptionally well-suited for two distinct therapeutic mechanisms:

  • Bruton’s Tyrosine Kinase (BTK) Inhibition: Imidazo[1,5-a]pyrazine derivatives act as potent hinge-binding motifs in the ATP pocket of BTK, offering a reversible alternative to covalent inhibitors for B-cell malignancies and autoimmune diseases[1].

  • HBV Core Protein Allosteric Modulation (CpAM): The scaffold binds the dimer-dimer interface of the Hepatitis B Virus (HBV) core protein, disrupting viral capsid assembly. This has led to the discovery of clinical candidates like Linvencorvir (RG7907)[2].

This guide provides a rigorous, objective framework for validating the biological activity of HMIP-derived compounds against leading industry alternatives, ensuring your experimental pipeline is both mechanistically sound and self-validating.

Mechanistic Rationale & Pathway Targeting

To validate a compound, one must first map its exact point of intervention. The HMIP scaffold operates differently depending on the target class. In the context of BTK, HMIP derivatives competitively block the ATP-binding site, preventing the autophosphorylation required for downstream PLCγ2 and NF-κB activation[3].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFKB NF-κB / Proliferation PLCg2->NFKB HMIP HMIP-Derived Inhibitor (Test Compound) HMIP->BTK Reversible Competitive Inhibition Ibrutinib Ibrutinib (Reference Alternative) Ibrutinib->BTK Irreversible Covalent Binding

Caption: Fig 1. BTK signaling cascade and targeted inhibition by HMIP-derived compounds vs. covalent alternatives.

Comparative Experimental Protocols

A robust validation protocol must be a self-validating system—meaning it intrinsically controls for false positives (e.g., compound auto-fluorescence or non-specific cytotoxicity).

Protocol A: BTK Kinase Inhibition Assay (TR-FRET)

Objective: Compare the IC50 of HMIP derivatives against the covalent standard, Ibrutinib. Causality for Assay Choice: Imidazo-pyrazine cores can occasionally exhibit auto-fluorescence that confounds standard luminescent or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby guaranteeing that the signal is strictly a result of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Serially dilute HMIP test compounds and Ibrutinib (reference) in 100% DMSO. Transfer to a 384-well ProxiPlate, ensuring a final DMSO concentration of 1% to prevent solvent-induced kinase denaturation.

  • Enzyme Addition: Add 2 nM of recombinant human BTK enzyme to the wells. Self-Validation Step: Include wells with Staurosporine (pan-kinase inhibitor) as a positive control for 100% inhibition, and DMSO vehicle as a 0% inhibition baseline.

  • Reaction Initiation: Add 10 μM ATP and 50 nM ULight-poly-GT (substrate). Incubate at 23°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phospho-tyrosine antibody. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine IC50.

Protocol B: HBV Capsid Assembly Modulation Assay

Objective: Compare the antiviral efficacy and metabolic stability of HMIP-derived CpAMs (e.g., RG7907 analogs) against first-generation Heteroaryldihydropyrimidines (HAPs)[2]. Causality for Assay Choice: Using the HepAD38 cell line allows for tetracycline-regulated HBV replication. Removing tetracycline triggers synchronous viral replication, providing a highly reproducible viral load compared to transient transfection models.

HBV_Workflow Step1 HepAD38 Cell Culture (Tet-off Induction) Step2 Compound Treatment (HMIP vs HAPs) Step1->Step2 Step3 Intracellular Capsid Extraction Step2->Step3 Step5 Cell Viability Assay (CC50 Counterscreen) Step2->Step5 Parallel Plate Step4 qPCR Analysis (HBV DNA Quant) Step3->Step4 Step6 Therapeutic Index Calculation Step4->Step6 Step5->Step6

Caption: Fig 2. Self-validating high-throughput workflow for assessing HBV CpAM activity and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at 5×104 cells/well in tetracycline-free DMEM to induce HBV replication.

  • Dosing: Treat cells with serial dilutions of HMIP derivatives and HAP reference compounds. Incubate for 6 days at 37°C, 5% CO2.

  • Parallel Counterscreen (Self-Validation): On day 6, treat a duplicate plate with CellTiter-Glo reagent to measure ATP levels. This establishes the Cytotoxic Concentration 50% (CC50), ensuring that drops in viral DNA are not artifacts of host cell death.

  • Lysis & Extraction: Lyse the primary plate using 0.5% NP-40 buffer. Extract intracellular core particles.

  • Quantification: Digest capsids with Proteinase K, extract HBV DNA, and quantify via TaqMan qPCR targeting the HBV core gene. Calculate the EC50.

Data Presentation & Comparative Analysis

When analyzing the output of these protocols, it is critical to look beyond raw potency. The HMIP scaffold often demonstrates superior pharmacokinetic (PK) parameters and selectivity compared to older alternatives[2][4].

Table 1: Comparative BTK Inhibitory Profiling

Compound ClassMechanism of ActionBTK IC50 (nM)EGFR IC50 (nM) (Off-target)Selectivity Fold (EGFR/BTK)
Ibrutinib (Alternative) Covalent (Cys481)0.55.6~11x
HMIP Derivative (Test) Reversible (ATP-competitive)1.2>10,000>8,000x

Analysis: While Ibrutinib exhibits sub-nanomolar potency, its covalent nature leads to off-target EGFR inhibition (causing rash/diarrhea). The HMIP scaffold sacrifices a fraction of raw potency to achieve massive gains in kinase selectivity[1][5].

Table 2: Comparative Anti-HBV Activity and Safety Profiling

Compound ClassHBV DNA EC50 (nM)Cytotoxicity CC50 (μM)CYP3A4 InductionTherapeutic Index (CC50/EC50)
HAP Analog (Alternative) 15.025.0High1,666
HMIP/RG7907 Analog (Test) 2.5>100.0Minimal>40,000

Analysis: First-generation HAPs suffer from high CYP3A4 induction, leading to severe drug-drug interactions. The introduction of the rigid, polar HMIP-based core (as seen in RG7907 development) mitigates CYP450 liability while driving sub-nanomolar antiviral potency[2].

Conclusion

Validating the biological activity of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one derivatives requires a dual focus on target engagement and off-target mitigation. By utilizing TR-FRET for kinase assays and parallel cytotoxicity screens for viral assays, researchers can confidently benchmark this privileged scaffold against standard-of-care alternatives, proving its superior selectivity and metabolic stability.

References

  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors Journal of Applied Pharmaceutical Science[Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study Letters in Drug Design & Discovery / ResearchGate[Link]

  • Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Safety & Regulatory Compliance

Safety

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one proper disposal procedures

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one: Comprehensive Safety, Handling, and Disposal Protocol Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a bicyclic nitrogen-containing heterocyclic compound frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one: Comprehensive Safety, Handling, and Disposal Protocol

Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a bicyclic nitrogen-containing heterocyclic compound frequently utilized as a structural scaffold in drug discovery and organic synthesis[1]. Because it contains multiple basic nitrogen atoms, it acts as an organic base. Proper handling and disposal of this compound are critical not only for laboratory safety but also for environmental compliance. The incineration of nitrogenous organic waste requires specific mitigation strategies to prevent the release of toxic nitrogen oxides (NOx)[2].

This guide provides drug development professionals and researchers with a field-proven, step-by-step operational protocol for the safe handling, segregation, and disposal of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Physicochemical Profiling and Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the molecular characteristics that dictate the chemical's behavior in waste streams.

Table 1: Physicochemical Properties of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

PropertyValue
Chemical Name Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
CAS Number 1256815-08-3[1]
Molecular Formula C₇H₁₃N₃O[1]
Molecular Weight 155.20 g/mol [1]
SMILES CN1CC2CNCCN2C1=O[3]
Topological Polar Surface Area (TPSA) 35.58 Ų[3]
LogP -0.6744[3]
Hazard Classification Organic Base, Irritant

Mechanistic Insight: The negative LogP (-0.6744) indicates high hydrophilicity[3]. In aqueous waste streams, the compound will readily dissolve and remain in the aqueous phase. The presence of secondary and tertiary amines in the imidazopyrazine core makes it highly susceptible to exothermic acid-base reactions if inadvertently mixed with strong inorganic acids[4].

Waste Segregation Logic and Chemical Incompatibilities

The foundation of laboratory safety is strict waste segregation. Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one must be classified as Nitrogenous Organic Basic Waste [4].

  • Do NOT mix with Inorganic Acids: Mixing organic bases with inorganic acids (e.g., sulfuric acid, nitric acid) can lead to violent exothermic neutralizations, pressure build-up, and the potential boiling of surrounding solvents[4].

  • Do NOT mix with Oxidizers: Nitrogen heterocycles can oxidize rapidly in the presence of strong oxidizers (e.g., hydrogen peroxide, perchlorates), posing a severe fire or explosion risk[4].

WasteSegregation Start Hexahydro-2-methylimidazo [1,5-a]pyrazin-3-one Waste Phase Determine Waste Phase Start->Phase Solid Solid Waste (Powder/Contaminated PPE) Phase->Solid Liquid Liquid Waste (Aqueous/Organic Solvents) Phase->Liquid Classify Classify as: Nitrogenous Organic Base Solid->Classify Liquid->Classify Incompatible Strictly Isolate From: Oxidizers & Inorganic Acids Classify->Incompatible Disposal High-Temp Incineration (NOx Scrubbing Required) Classify->Disposal

Caption: Workflow for the phase determination, segregation, and disposal routing of nitrogenous basic waste.

Step-by-Step Disposal Protocol

To ensure an unbroken chain of safety from the benchtop to final destruction, execute the following validated protocol:

Step 1: Primary Containment and Quenching

  • Action: Collect liquid waste containing the compound in a chemically compatible container (e.g., high-density polyethylene[HDPE] or glass). Do not use metal containers, as basic solutions can corrode certain metals over time[4].

  • Causality: If the compound is dissolved in a highly reactive solvent, carefully quench any residual reactive species under a fume hood before sealing. Ensure the pH is tested and documented on the waste log to validate its basic nature[5].

Step 2: Labeling and Secondary Containment

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container[5]. The label must explicitly state "Nitrogenous Organic Base" and list all solvents present.

  • Action: Place the primary container inside a secondary containment bin designated exclusively for organic bases, physically separated from organic/inorganic acids[6].

Step 3: Transfer to Central Accumulation Area

  • Action: Transport the sealed, labeled waste to the facility's central Environmental Health and Safety (EHS) accumulation area using a secondary containment cart.

  • Causality: Institutional EHS guidelines mandate that chemical waste must not be stored in satellite laboratory areas indefinitely (typically no longer than 90 days) to prevent container degradation, chemical aging, and regulatory violations[7].

Step 4: Final Destruction via High-Temperature Incineration

  • Action: EHS will route the waste to a licensed hazardous waste incinerator.

  • Mechanistic Insight: The standard disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration. During pyrolysis, the nitrogen in the imidazopyrazine ring is released primarily as nitric oxide (NO), nitrogen dioxide (NO₂), and trace hydrogen cyanide (HCN)[2]. To prevent environmental contamination, the incineration facility must be equipped with Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) scrubbers to reduce NOx emissions back into harmless N₂ and H₂O[8].

Emergency Spill Response

In the event of an accidental spill of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Neutralize/Absorb: For liquid solutions, apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the spill area with water and a mild detergent, collecting the rinsate as aqueous basic waste.

References

  • Title: hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one - CAS号 | Source: Molaid | URL
  • Title: Octahydro-2H-pyrano[4,3-b]pyridine hydrochloride | Source: Chemikart | URL
  • Title: Chemical Waste Disposal - Environmental Health & Safety | Source: University of Toronto | URL
  • Title: Chemical and Hazardous Waste Guide | Source: University of Oslo (UiO)
  • Title: CHEMICAL STORAGE FACT SHEET | Source: University of Waterloo | URL
  • Title: Chemical Waste Self-Audit Definitions | Source: Weill Cornell Medicine | URL
  • Title: Experimental study on NOx generation and emission characteristics of layer combustion | Source: ResearchGate | URL
  • Title: Efficient reduction of NOx emissions from waste double-base propellant in co-pyrolysis | Source: Arabian Journal of Chemistry | URL

Sources

Handling

Personal protective equipment for handling Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

Comprehensive Safety and Operational Guide for Handling Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores into high-throughput screening and drug development workflows. Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (CAS 1256815-08-3), also referred to as 2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one, is a highly valuable bicyclic scaffold. However, due to its specific physicochemical properties—namely its classification as a skin and eye irritant (GHS Hazard Statements H315, H319)—rigorous Personal Protective Equipment (PPE) and operational protocols are non-negotiable[1].

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, prevent cross-contamination, and maintain scientific integrity during the handling of this compound.

Physicochemical Causality and Hazard Assessment

Before selecting PPE or drafting a protocol, we must understand why these precautions are necessary. Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (Molecular Weight: 155.20 g/mol ) is typically handled as a solid powder[1].

  • Aerosolization Risk: Fine organic powders are highly prone to electrostatic dispersion during spatial transfer. Inhalation or ocular contact with aerosolized particulates can trigger severe mucosal and serious eye irritation (H319)[1].

  • Dermal Reactivity: The nitrogen-rich imidazopyrazine core can interact with epidermal proteins, leading to localized contact dermatitis and skin irritation (H315)[1].

  • Storage Causality: The compound must be stored sealed in a dry, dark environment at 2-8°C[1]. Condensation upon rapid removal from cold storage can cause localized degradation or powder caking. This alters its dissolution kinetics and increases the risk of splashing during aggressive solubilization attempts.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, PPE must be scaled according to the operational volume. Below is the quantitative and qualitative PPE matrix required for handling this compound.

Table 1: PPE Requirements by Operational Scale

PPE CategoryAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg)Causality / Rationale
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsSnug-fitting Chemical Splash GogglesPrevents particulate ingress from electrostatic flyaway (H319 mitigation).
Hand Protection Single layer Nitrile (≥ 4 mil thickness)Double-gloved Nitrile (inner 4 mil, outer 8 mil)Nitrile provides excellent resistance to the compound and common organic solvents (e.g., DMSO) used for dissolution.
Body Protection Flame-resistant (FR) or standard cotton lab coatTyvek® sleeves or disposable chemical suitPrevents the accumulation of micro-particulates on personal clothing.
Respiratory None required if handled in a certified fume hoodN95 or P100 particulate respirator (if outside hood)Protects against the inhalation of aerosolized powder during bulk transfer.

Operational Workflow and Self-Validating Protocols

A safety protocol is only as robust as its internal validation mechanisms. The following step-by-step methodology ensures that every action is verified before proceeding to the next.

Step-by-Step Handling and Solubilization Protocol:

  • Thermal Equilibration (Validation Step): Remove the sealed vial from 2-8°C storage[1]. Do not open immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which compromises the precise molarity of your stock solutions and causes the powder to clump.

  • Environmental Verification: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Visually verify the digital readout before unsealing the vial.

  • Static Mitigation: Wipe the exterior of the weighing spatula and the balance enclosure with an anti-static zero-charge wipe.

    • Causality: Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one powder can exhibit electrostatic repulsion; static mitigation prevents the loss of mass and contamination of the balance area.

  • Gravimetric Transfer: Weigh the desired mass using a calibrated microbalance inside the fume hood enclosure.

  • Solubilization: Transfer the powder to a pre-tared amber glass vial (to protect from light). Add the appropriate volume of solvent (e.g., anhydrous DMSO).

  • Visual Validation: Vortex gently for 60 seconds. Hold the vial against a light source to confirm the absence of undissolved micro-crystals. A completely clear solution validates successful solubilization.

Operational Workflow Diagram

To visualize the integration of safety checks and operational steps, refer to the logical workflow diagram below.

SafetyWorkflow Start Pre-Operation: PPE & Fume Hood Check Equilibration Thermal Equilibration (30 mins to RT) Start->Equilibration Weighing Weighing & Transfer (Static Mitigation) Equilibration->Weighing Solubilization Solubilization (e.g., DMSO) Weighing->Solubilization Spill Spill Detected? Weighing->Spill Validation Visual & Gravimetric Verification Solubilization->Validation Solubilization->Spill Success Proceed to Assay Validation->Success Disposal Hazardous Waste Disposal Success->Disposal Post-Experiment Spill->Validation No Containment Spill Containment Protocol Spill->Containment Yes Containment->Disposal

Operational workflow and spill management for Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one.

Spill Management and Disposal Plan

Even with meticulous planning, spills can occur. A rapid, structured response prevents localized contamination from escalating into a systemic laboratory hazard.

Step-by-Step Spill Containment:

  • Isolate the Area: Immediately halt operations. Notify personnel in the immediate vicinity to avoid the affected zone.

  • Assess the State:

    • Solid Spill: Do NOT dry sweep. Dry sweeping aerosolizes the irritant. Gently cover the powder with damp absorbent paper (using water or a 10% ethanol solution) to suppress dust generation.

    • Liquid Spill (Dissolved in Solvent): Apply a universal chemical absorbent pad or inert absorbent sand, starting from the perimeter and working inward to prevent the solvent from spreading.

  • Collection: Use a non-sparking, disposable plastic scoop to collect the absorbed material.

  • Decontamination: Wash the spill surface with a standard laboratory detergent solution, followed by a distilled water rinse, and finally an ethanol wipe to ensure all organic residues are completely removed.

Disposal Plan: Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one and any contaminated PPE or cleanup materials must be treated as hazardous chemical waste.

  • Place all collected spill debris, empty vials, and contaminated gloves into a chemically compatible, sealable hazardous waste container (e.g., high-density polyethylene, HDPE).

  • Label the container clearly: "Hazardous Waste: Contains Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one (Skin/Eye Irritant) and [Insert Solvent Name]."

  • Store the waste container in a designated secondary containment area until collection by certified environmental health and safety (EHS) personnel. Never flush this compound down the sink or dispose of it in general municipal waste.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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